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  • Product: 3-Fluoro-2-methylphenethyl alcohol
  • CAS: 1000505-25-8

Core Science & Biosynthesis

Foundational

Synthesis and Isolation of 3-Fluoro-2-methylphenethyl Alcohol: A Methodological Whitepaper

Executive Summary In modern drug development, the incorporation of fluorinated aromatic motifs is a highly effective strategy for modulating lipophilicity, enhancing metabolic stability, and improving target binding affi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the incorporation of fluorinated aromatic motifs is a highly effective strategy for modulating lipophilicity, enhancing metabolic stability, and improving target binding affinity. 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8)[1] serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs).

This technical whitepaper outlines a highly chemoselective, scalable, and self-validating protocol for the synthesis of 3-fluoro-2-methylphenethyl alcohol via the direct reduction of its commercially available precursor, 3-Fluoro-2-methylphenylacetic acid (CAS: 500912-16-3)[2]. By prioritizing mechanistic understanding over rote procedure, this guide empowers researchers to execute this transformation with maximum yield and safety.

Mechanistic Rationale: Electrophilic vs. Nucleophilic Reduction

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation, yet it requires careful reagent selection to avoid over-reduction or functional group incompatibility.

While nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH₄) are capable of this transformation, they pose severe pyrophoric hazards upon scale-up and lack chemoselectivity. Instead, this protocol utilizes Borane-Tetrahydrofuran (BH₃·THF) .

The Causality of Borane Selectivity: Unlike nucleophilic hydrides, BH₃ is an electrophilic reducing agent. The reaction initiates via the coordination of the electron-deficient boron atom to the electron-rich carbonyl oxygen of the carboxylic acid. The hydroxyl group subsequently reacts with the borane, releasing hydrogen gas and forming a highly reactive triacyloxyborane intermediate. This intermediate is rapidly reduced to the corresponding borate ester, which upon aqueous hydrolysis yields the primary alcohol[3]. This electrophilic mechanism ensures that carboxylic acids are reduced significantly faster than esters, ketones, or nitriles, providing a highly pristine reaction profile[4].

Pathway Visualization

Synthesis A 3-Fluoro-2-methylphenylacetic acid (CAS: 500912-16-3) B Triacyloxyborane Intermediate A->B BH3·THF, 0 °C to RT Electrophilic Attack C 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8) B->C MeOH/H2O Quench Hydrolysis

Figure 1: Mechanistic pathway for the reduction of 3-fluoro-2-methylphenylacetic acid using BH3·THF.

Comparative Analytics of Reducing Agents

To justify the selection of BH₃·THF, the following table summarizes the quantitative and qualitative data comparing standard reducing agents for phenylacetic acid derivatives:

Reducing AgentExpected Yield (%)Chemoselectivity ProfileSafety & Handling ProfileScalability
Borane-THF (BH₃·THF) 92 - 96% Excellent (Reduces acids over esters)Moderate (H₂ evolution requires venting)High
Lithium Aluminum Hydride85 - 90%Poor (Reduces all carbonyls indiscriminately)Low (Severe pyrophoric hazard)Low to Moderate
Red-Al®80 - 85%ModerateModerate (Air sensitive)Moderate
DIBAL-H70 - 75%Good (Prone to stalling at the aldehyde stage)ModerateLow

Self-Validating Experimental Protocol

A robust chemical protocol must be a self-validating system. The following methodology incorporates specific In-Process Controls (IPCs) to ensure the researcher can empirically verify the success of each phase before proceeding.

Experimental Workflow

Workflow N1 1. Reaction Setup Purge with Ar(g), cool to 0 °C N2 2. Reagent Addition Dropwise BH3·THF addition N1->N2 N3 3. Reaction Progression Stir at RT (12-16 h), IPC via TLC N2->N3 N4 4. Quenching Careful addition of MeOH at 0 °C N3->N4 N5 5. Isolation Aqueous workup & extraction N4->N5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation process.

Step-by-Step Methodology

Step 1: System Preparation & Inert Atmosphere

  • Action: Equip a flame-dried round-bottom flask with a magnetic stir bar and a rubber septum. Purge the system with Argon gas for 10 minutes. Dissolve 3-Fluoro-2-methylphenylacetic acid (1.0 equivalent) in anhydrous THF (0.5 M concentration).

  • Causality: Borane is highly sensitive to moisture. Any ambient water will prematurely hydrolyze the BH₃ into boric acid and H₂ gas, skewing the reagent stoichiometry and depressing the final yield.

Step 2: Temperature-Controlled Reagent Addition

  • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Syringe in BH₃·THF (1.0 M in THF, 2.5 equivalents) dropwise over 30 minutes.

  • Causality: The initial coordination and formation of the triacyloxyborane intermediate is highly exothermic and releases exactly one equivalent of hydrogen gas. Dropwise addition at 0 °C controls the kinetics, preventing solvent boil-over and ensuring safe gas venting.

Step 3: Reaction Progression & In-Process Control (IPC)

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 12–16 hours.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench with 3 drops of methanol, and partition with ethyl acetate. Run Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent. The starting carboxylic acid will streak near the baseline due to strong hydrogen bonding, while the product 3-Fluoro-2-methylphenethyl alcohol will elute clearly with a higher Retention Factor ( Rf​≈0.4 ). Proceed only when the baseline spot is completely absent.

Step 4: Strategic Quenching

  • Action: Re-cool the vessel to 0 °C. Add anhydrous Methanol (MeOH) dropwise until effervescence ceases.

  • Causality: Methanol reacts aggressively with unreacted BH₃ to form trimethyl borate, B(OMe)3​ , and hydrogen gas. Trimethyl borate is highly volatile (boiling point 68 °C) and is easily removed during rotary evaporation, preventing stubborn boron-complex contamination in the final isolated product.

Step 5: Isolation and Purification

  • Action: Concentrate the reaction mixture under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl (to break any remaining borate complexes). Wash the organic layer with saturated aqueous NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and concentrate. If necessary, purify via flash column chromatography to yield the pure 3-Fluoro-2-methylphenethyl alcohol as a clear, colorless oil.

References

  • ACS Publications. "A Safer Reduction of Carboxylic Acids with Titanium Catalysis". Organic Letters. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds". RSC Advances. Available at:[Link]

Sources

Exploratory

3-Fluoro-2-methylphenethyl alcohol structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-Fluoro-2-methylphenethyl alcohol Abstract The precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Fluoro-2-methylphenethyl alcohol

Abstract

The precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance.[1][2][3] 3-Fluoro-2-methylphenethyl alcohol represents a class of fluorinated aromatic compounds whose structural nuances can significantly impact pharmacological properties like metabolism and stability.[4] This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of this molecule. We move beyond a simple recitation of techniques to explore the underlying scientific rationale for methodological choices, emphasizing a self-validating, multi-faceted analytical approach. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical workflow for structural confirmation.

The Strategic Imperative: Why Orthogonal Analysis is Non-Negotiable

In the context of Chemistry, Manufacturing, and Controls (CMC), ambiguity is unacceptable.[2] The identity of a molecule must be confirmed with the highest degree of confidence. Relying on a single analytical technique is insufficient; instead, we employ a strategy of orthogonal analysis, where multiple, independent methods are used to interrogate the molecular structure. Each technique provides a unique piece of the puzzle, and their collective agreement constitutes a self-validating system.[5][6] For 3-fluoro-2-methylphenethyl alcohol, our primary tools will be Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This integrated approach ensures that every aspect of the proposed structure—from the molecular formula to the precise arrangement of atoms and functional groups—is rigorously tested and confirmed.

The overall workflow for this process is illustrated below, emphasizing the iterative and confirmatory nature of the analysis.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Detailed Structural Analysis cluster_2 Phase 3: Data Integration & Validation Sample Sample: 3-Fluoro-2-methylphenethyl alcohol MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Sample->MS IR Infrared (IR) Spectroscopy - Functional Group ID Sample->IR Integration Synthesize All Data (MS + IR + NMR) MS->Integration IR->Integration NMR_1D 1D NMR Spectroscopy - ¹H (Proton Environment) - ¹³C (Carbon Skeleton) - ¹⁹F (Fluorine Presence) NMR_2D 2D NMR Spectroscopy - COSY (¹H-¹H Connectivity) - HSQC/HMBC (¹H-¹³C Connectivity) NMR_1D->NMR_2D Informs 2D Experiment Design NMR_1D->Integration NMR_2D->Integration Validation Structure Validation - Is data consistent? - Does it match the proposed structure? Integration->Validation Validation->NMR_1D No, Re-evaluate Confirmation Final Structure Confirmed Validation->Confirmation Yes

Caption: High-level workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

The first step in any structure elucidation is to determine the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality: We choose Electron Ionization (EI) as it provides both a molecular ion (M⁺•) and rich, reproducible fragmentation patterns that act as a "molecular fingerprint".[7] For a molecule like 3-fluoro-2-methylphenethyl alcohol (C₉H₁₁FO), HRMS provides an exact mass, allowing us to distinguish it from other isomers or compounds with the same nominal mass.

Expected Fragmentation Patterns

Alcohols exhibit characteristic fragmentation pathways, primarily α-cleavage and dehydration.[8][9][10]

  • α-Cleavage: This involves the cleavage of the Cα-Cβ bond, which is favorable as it forms a resonance-stabilized oxonium ion. For a primary alcohol, this would typically yield a prominent peak at m/z 31 ([CH₂OH]⁺).[8] However, in our case, the benzylic position makes cleavage of the bond between the ethyl side chain and the aromatic ring highly probable.

  • Benzylic Cleavage: The most favorable fragmentation will be the cleavage of the Cα-Cβ bond to lose a CH₂OH radical and form a stable, substituted benzyl cation.

  • Dehydration: The loss of a water molecule (18 Da) from the molecular ion is another common pathway for alcohols, resulting in an [M-18]⁺• peak.[9]

Data Summary: Predicted MS Fragments
m/z (Predicted) Fragment Ion Structure Fragmentation Pathway Significance
154[C₉H₁₁FO]⁺•Molecular Ion (M⁺•)Confirms Molecular Weight
123[C₈H₈F]⁺α-Cleavage (Loss of •CH₂OH)Indicates a substituted benzyl fragment; highly diagnostic
136[C₉H₉F]⁺•Dehydration (Loss of H₂O)Characteristic of an alcohol
109[C₇H₆F]⁺Loss of CH₃ from benzyl cationFurther fragmentation of the base peak
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).

  • Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an EI source.

  • Method Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV (Standard for reproducible fragmentation and library matching)[7]

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-400

    • Acquisition Mode: High resolution (>10,000) to enable accurate mass measurement for elemental composition determination.

  • Data Analysis: Determine the accurate mass of the molecular ion and key fragments. Use software to calculate possible elemental compositions and compare fragmentation patterns to predicted pathways.

Infrared (IR) Spectroscopy: A Rapid Functional Group Scan

While MS gives us the formula, IR spectroscopy quickly confirms the presence of key functional groups. Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at their characteristic frequency.[11][12]

Causality: This technique is exceptionally useful for identifying the hydroxyl (-OH) group and confirming the aromatic nature of the compound, providing rapid, foundational evidence for the proposed structure.

Expected IR Absorptions
Wavenumber (cm⁻¹) Vibration Mode Functional Group Appearance
~3350O-H StretchAlcoholStrong, Broad[13][14]
~3050-3010C-H StretchAromaticMedium, Sharp
~2960-2850C-H StretchAliphatic (sp³)Medium, Sharp
~1600, ~1475C=C StretchAromatic RingMedium, Sharp
~1250C-O StretchPrimary AlcoholStrong[14]
~1230C-F StretchAryl FluorideStrong[15]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Method Parameters:

    • Technique: Attenuated Total Reflectance (ATR) is a modern, simple alternative to salt plates.

    • Scan Range: 4000 - 600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: A background spectrum is collected first and automatically subtracted from the sample spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), we can map out the molecular skeleton and the connectivity of atoms.[16]

Causality: The incorporation of fluorine makes ¹⁹F NMR a particularly potent tool. Fluorine is 100% naturally abundant, has a high gyromagnetic ratio, and exhibits a wide chemical shift range, making it highly sensitive to its electronic environment.[17][18][19][20] Couplings between ¹⁹F and both ¹H and ¹³C provide invaluable through-bond connectivity information that is critical for unambiguous assignment.[4][16]

Experimental Protocol: General NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice.[21]

  • Sample Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.[22][23]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[21][22]

  • Tube and Volume: Use a high-quality NMR tube. The sample height should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[22][24]

¹H NMR Spectroscopy: Mapping the Proton Environments

¹H NMR provides information on the number of different proton environments, the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

Proton(s) Chemical Shift (δ, ppm) Multiplicity Integration J-Couplings (Hz) Assignment Rationale
Ar-H (3H) ~7.2-6.9 Multiplet (m) 3H JHH, JHF Aromatic protons, complex splitting due to H-H and H-F couplings.
-CH₂-O ~3.8 Triplet (t) 2H JHH ≈ 7 Methylene group adjacent to the hydroxyl group.
Ar-CH₂- ~2.9 Triplet (t) 2H JHH ≈ 7 Methylene group adjacent to the aromatic ring (benzylic).
Ar-CH₃ ~2.3 Singlet (s) or Doublet (d) 3H JHF ≈ 2-3 Methyl group on the aromatic ring; may show small coupling to fluorine.

| -OH | ~1.6 | Broad Singlet (br s) | 1H | - | Labile proton, position is concentration-dependent, exchanges with D₂O. |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR reveals the number of unique carbon atoms in the molecule. The large J-couplings between carbon and fluorine are particularly diagnostic.[16][25]

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

Carbon(s) Chemical Shift (δ, ppm) Multiplicity (due to C-F) J-Couplings (Hz) Assignment Rationale
C-F ~162 Doublet (d) ¹JCF ≈ 245 Aromatic carbon directly bonded to fluorine; large one-bond coupling.
C-CH₃ ~139 Doublet (d) ²JCF ≈ 20 Aromatic carbon ortho to F; two-bond coupling.
C-CH₂ ~130 Doublet (d) ³JCF ≈ 5 Aromatic carbon meta to F; three-bond coupling.
Ar-C (3 others) ~130-115 Doublets or Singlets JCF varies Remaining aromatic carbons.
-CH₂-OH ~63 Singlet (s) - Aliphatic carbon attached to oxygen.
Ar-CH₂- ~36 Singlet (s) - Aliphatic carbon attached to the aromatic ring.

| Ar-CH₃ | ~16 | Doublet (d) | ³JCF ≈ 3-5 | Methyl carbon; may show small three-bond coupling to F. |

¹⁹F NMR Spectroscopy: The Fluorine "Spy"

¹⁹F NMR is a simple experiment that provides a powerful confirmation of the fluorine's chemical environment.[17][18]

Predicted ¹⁹F NMR Data (in CDCl₃)

Fluorine Chemical Shift (δ, ppm) Multiplicity Assignment Rationale

| Ar-F | ~ -115 to -125 | Multiplet | Chemical shift is characteristic of a fluorine on an electron-rich aromatic ring. Multiplicity arises from coupling to neighboring aromatic and methyl protons. |

2D NMR: Connecting the Dots

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations. We would expect a clear cross-peak between the signals at ~3.8 ppm (-CH₂-O) and ~2.9 ppm (Ar-CH₂-), confirming the ethyl fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the entire structure. For example, we would expect to see a correlation from the methyl protons (~2.3 ppm) to the aromatic carbons C1, C2, and C3, definitively placing the methyl group.

The logical process of integrating this multi-dimensional data is key to final confirmation.

G cluster_NMR NMR Evidence cluster_MS_IR MS & IR Evidence cluster_Conclusion Structural Deduction H1 ¹H: Signals for Ar-H (3), CH₂, CH₂, CH₃, OH Ethyl Phenethyl Fragment H1->Ethyl Subst Aromatic Substituents (F, CH₃) H1->Subst C13 ¹³C: 9 unique carbons C13->Subst F19 ¹⁹F: One fluorine signal F19->Subst COSY COSY: -CH₂-CH₂- correlation COSY->Ethyl HMBC HMBC: -CH₃ to Ar-C correlations HMBC->Subst MS MS: Formula C₉H₁₁FO MS->Ethyl IR IR: -OH, Ar, C-F groups present IR->Ethyl Final Confirmed Structure: 3-Fluoro-2-methylphenethyl alcohol Ethyl->Final Subst->Final

Sources

Foundational

Strategic Evaluation of 3-Fluoro-2-methylphenethyl Alcohol: Pharmacological Potential and Mechanistic Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Structural Rationale: Pharmacophore Dynamics The compound 3-Fluoro-2-methylphenethyl alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Structural Rationale: Pharmacophore Dynamics

The compound 3-Fluoro-2-methylphenethyl alcohol represents a highly specialized, rationally designed building block in medicinal chemistry. By taking the foundational scaffold of phenethyl alcohol—a well-documented antimicrobial and neuromodulatory agent[1]—and introducing specific ortho- and meta-substitutions, we fundamentally alter its physicochemical and pharmacokinetic landscape.

As an application scientist, it is critical to understand why these modifications are made rather than just observing their effects:

  • The 3-Fluoro Substitution (Electronic Shielding): Fluorine is the most electronegative element, forming a carbon-fluorine bond with an exceptionally high energy of 456–486 kJ/mol[2]. This substitution withdraws electron density from the aromatic ring, deactivating it toward electrophilic aromatic substitution. In a biological context, this effectively shields the ring from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes[3],[4]. Furthermore, fluorine substitution greatly influences drug potency and pharmacokinetic properties by modulating the pKa of adjacent functional groups and increasing overall lipophilicity[5].

  • The 2-Methyl Substitution (Steric Hindrance): The addition of a methyl group at the ortho position introduces significant steric bulk. This restricts the rotational degrees of freedom of the ethyl alcohol side chain. By locking the molecule into a more rigid conformation, we reduce the entropic penalty incurred upon target binding (e.g., within a receptor pocket) or during intercalation into a lipid bilayer.

Mechanistic Pathways of Biological Activity

Based on the core scaffold and its structural enhancements, 3-Fluoro-2-methylphenethyl alcohol is projected to exhibit two primary domains of biological activity.

Antimicrobial Membrane Disruption

Unsubstituted phenethyl alcohol is known to cause a breakdown of the cellular permeability barrier in bacteria[6],[7]. It acts as a membrane-active bactericidal agent that induces severe structural deformities, including membrane collapse and the leakage of cytoplasmic contents[8]. At lethal concentrations, the compound triggers a rapid and total efflux of intracellular potassium ( K+ ) ions[9].

The introduction of the highly lipophilic 3-fluoro and 2-methyl groups enhances the molecule's partition coefficient (LogP). This increased lipophilicity drives a higher concentration of the molecule into the hydrophobic core of the bacterial phospholipid bilayer, theoretically lowering the Minimum Inhibitory Concentration (MIC) required to achieve osmotic collapse.

MOA A 3-Fluoro-2-methylphenethyl alcohol B Lipid Bilayer Partitioning A->B Enhanced Lipophilicity C Membrane Fluidization B->C Steric Disruption (2-Methyl) D K+ Efflux & Loss of Gradient C->D Permeability Increase E Cell Death (Bactericidal) D->E Osmotic Collapse

Fig 1: Proposed membrane disruption pathway driven by lipophilic partitioning.

Enhanced Metabolic Shielding

The "fluorine effect" is a cornerstone of modern drug design used to circumvent first-pass metabolism[3]. While the primary alcohol group remains susceptible to oxidation by Alcohol Dehydrogenase (ADH) into a phenylacetic acid derivative, the 3-fluoro substitution prevents aromatic hydroxylation[4]. This forces metabolic clearance through a single, predictable pathway, extending the compound's intrinsic half-life ( t1/2​ ) compared to its unsubstituted counterpart.

Self-Validating Experimental Protocols

To empirically validate the hypothesized biological activities, the following self-validating workflows must be employed. These protocols are designed with internal controls to ensure that all generated data is a direct result of the compound's mechanism, not experimental artifact.

Protocol A: Potassium ( K+ ) Efflux Membrane Permeability Assay

Purpose: To quantify the breakdown of the cellular permeability barrier[6]. Causality & Validation: We utilize a silicone oil centrifugation method. The silicone oil acts as a hydrophobic barrier; cells pass through it to form a pellet, while the aqueous buffer (containing leaked K+ ) remains on top. This prevents post-sampling leakage. A vehicle control (DMSO) establishes the baseline, while Triton X-100 serves as a positive control for total membrane lysis.

Step-by-Step Methodology:

  • Culture Preparation: Grow Escherichia coli (ATCC 25922) to mid-log phase ( OD600​≈0.5 ) in Mueller-Hinton broth. Wash and resuspend in 10 mM HEPES buffer (pH 7.4) to eliminate extracellular K+ .

  • Compound Dosing: Aliquot 1 mL of the bacterial suspension into microcentrifuge tubes. Add 3-Fluoro-2-methylphenethyl alcohol at varying concentrations (e.g., 10, 25, 50 mM). Prepare negative (1% DMSO) and positive (0.1% Triton X-100) controls.

  • Incubation: Incubate at 37°C for exactly 15 minutes to capture the rapid efflux kinetics[9].

  • Silicone Oil Separation: Layer 500 µL of the incubated mixture over 100 µL of silicone oil (density 1.03 g/mL) in a specialized microtube. Centrifuge at 10,000 × g for 1 minute.

  • Quantification: Carefully aspirate the upper aqueous layer. Analyze the K+ concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or flame photometry.

  • Data Normalization: Express K+ efflux as a percentage of the total intracellular K+ pool defined by the Triton X-100 positive control.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To prove that fluorine substitution diminishes susceptibility to CYP450 metabolism[4]. Causality & Validation: Cold acetonitrile is used to quench the reaction because it simultaneously precipitates microsomal proteins and instantly denatures CYP450 enzymes, locking the kinetic timepoint. An internal standard (IS) is spiked into the quench solution to correct for any matrix effects or ionization suppression during LC-MS/MS analysis.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL protein) and 3-Fluoro-2-methylphenethyl alcohol (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mix at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw a 50 µL aliquot.

  • Enzymatic Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 100 nM of an analytical Internal Standard (e.g., deuterated phenethyl alcohol).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Calculate the intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining compound area ratio (Analyte/IS) versus time.

HLM N1 Compound Incubation (HLM + NADPH) N2 Aliquots at 0, 15, 30, 60 min N1->N2 N3 Quench with Cold Acetonitrile + IS N2->N3 Halts CYP450 N4 Centrifugation & Supernatant Extraction N3->N4 Precipitates Proteins N5 LC-MS/MS Quantification N4->N5 N6 Intrinsic Clearance (CL_int) Calculation N5->N6

Fig 2: Self-validating microsomal stability workflow with internal standard quenching.

Quantitative Projections

By extrapolating from the known parameters of the parent compound, we can project the enhanced metrics of the fluorinated and methylated derivative.

ParameterPhenethyl Alcohol (Reference)3-Fluoro-2-methylphenethyl Alcohol (Projected)Mechanistic Rationale
LogP (Lipophilicity) ~1.36~2.10Fluorine and methyl additions increase hydrophobic surface area, enhancing membrane partitioning.
Bactericidal Conc. (BC) 90 - 180 mM[9]20 - 50 mMEnhanced lipid bilayer penetration lowers the threshold required for osmotic collapse.
HLM Half-Life ( t1/2​ ) ~25 min> 90 minSteric hindrance (2-methyl) and electronic deactivation (3-fluoro) block CYP450-mediated oxidation.
Primary Metabolism Phenylacetic acidSlower oxidation to acidThe primary alcohol remains susceptible to alcohol dehydrogenases, though sterics may slow kinetics.

References[6] Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZS8-8PVSX1U9Jef_ReDnzNiwQxLvPKsUvG4hefWC8aW0sfymx6APDWB-JkmWjayUbx6_MS3vPMUFFaDDCKQBu231zjJks_IZKp0QtmngQU9LvhXrFQircGinArXmi2lZFDWgbu7uRgHskIKQVgUn3CqPNhLLWEvf4VPiuVpF0CHna4uSsauQNWjI8MOMMem1PDipVb6EQ2FCxP96GHpRIm1eT7v7RGFAn9IyBOW5w76cmrJqqyciaa4C0mZJsja6XSVcpZw==[8] Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2u3oeBJ7GE7B7ko1pk6Yh_jOMCVYA7ras6d6YiqZUd820D4tSlDC_fjDAOv_Ig21JPHTC9nnu7Xs82kCE26LoYebjUc5mrv358H6m4tqEflr3B65qrvZLwQbwoZ7In9aPOA==[9] Antibacterial activity of phenethyl alcohol and resulting membrane alterations. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsRObQ2LfRABJ99VmASvhfYcyTb43-2FILfw0C5WJqwZj2jnlkZqeyT6ArpwR4Y19XTDIyUG2YZvN8QE6iq0Vd0gFsRqFDxuxwSTwv3hEIIjzlWerMqrjxxGnnm0FQM8ZPrCk=[1] Phenethyl alcohol | Bacterial inhibitor. selleckchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlLLoPL3HFyS7QELCCD9dnpvnN7Bhh_MbH4HHfF9euv8uMc_FttmfkK-oVmxen-VFthuuuA46iso7AbQtlaA8wzlK8U3FqxfqWBuHGbhbKV_4fEBy2EVuvODJaQqIhbF1oCv-mclZiH5ufNsKntjHnTg8KHQAT[7] Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLzVlPyDYmLkOl5uzbrAxlmm86EzK6WuYJ46CtAY-1gc59mdXitfMUZZovp78SlzzTuVlaXR7MIEBR0YaNFbgPwg-UhdGdv7_bFZouK5VERGl1CRnAJ5Q0oIlmOhujzDeBIpY=[3] Metabolic Stability (The Fluorine Effect). benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCihdE1QlSsXQV3U6n9kmLd4fcl_i5dNzjiqGQOYKS0bUysAzOGadCSDdaGQhinWYa7yYkB9gM42TX25yJkzWb4bNm9cBLS4yM-hIELIu9tIDUIozg2tIl_BIQcNsgKGyc46d6hQ==[4] Cytoprotective Effect of Caffeic Acid Phenethyl Ester (CAPE) and Catechol Ring-Fluorinated CAPE Derivatives. dtic.mil.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSXW5X6yl6B0mE4CAG0RCOJJbgkWcCTgi1K2PpA3uigPvtrjaII60Gb4ETCl-vg_iycPzYQJ_4S0tnTptkVZLQ73adiDvs2RHFZ_plabWNLTOENzJAgu3kT5fRM8o-CrAAqf3iZ4pdai4=[5] Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQPGfVYI_Eio5kWdCMQVrkWyMTghTv9NlG3u0ZyshIp3tGxe5UwfJHjv6B1doKk_NaE2ChZ7h9xpYpePYYlGt2CcRLnWeCrwa5iBg49M3J-Gb2yKWILYsa5RWgr2q7GsoZsO-JKCqqxj21veg=[2] Selective Fluorination in Organic and Bioorganic Chemistry. dokumen.pub.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYTnvwJiU8JHzxznESV8mgu6EGz8fNQcL8m5NfZvMaeJYUtCJ9mm_dQJRNdFXeVZc_UuwVhJ7If_mbfiqJxaY9En6cPbS9FabtouXMHMk65I8RdpJ2X3bvREVb2DN1zSJCc-QmFJHQwd6_j9pt3BuWu4rECao0Wfav09r6u7W7vz3utktXeRTsDVX6BZbYWoi9z0qDINGsY7CT-_GajVJLZFY5fQ0gahr1VqNEda1p1JTLGTBYcwqe

Sources

Exploratory

Strategic Applications of 3-Fluoro-2-methylphenethyl Alcohol in Advanced Drug Discovery

Introduction & Scientific Rationale The incorporation of fluorine into organic molecules has fundamentally transformed modern medicinal chemistry. Historically, only a fraction of therapeutics contained fluorine; today,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of fluorine into organic molecules has fundamentally transformed modern medicinal chemistry. Historically, only a fraction of therapeutics contained fluorine; today, a significant percentage of newly approved small-molecule drugs leverage fluorinated motifs to optimize pharmacokinetics and target engagement[1]. Within this paradigm, 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8) has emerged as a premium, highly specialized building block[2].

Unlike simple benzyl or phenethyl alcohols, this scaffold is engineered to address specific metabolic and conformational challenges in late-stage drug development. By serving as a versatile precursor, it allows medicinal chemists to seamlessly introduce a metabolically stable, conformationally restricted pharmacophore into complex active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Causality

To understand the utility of 3-Fluoro-2-methylphenethyl alcohol, one must analyze the causality behind its specific substitution pattern. The physicochemical data is summarized below:

PropertyValueScientific Significance
Chemical Name 2-(3-Fluoro-2-methylphenyl)ethanolStandard IUPAC nomenclature[3].
CAS Number 1000505-25-8Unique registry identifier[2].
Molecular Formula C₉H₁₁FODefines the exact atomic composition[3].
Molecular Weight 154.18 g/mol Low molecular weight, ideal for fragment-based design[3].
LogP (Estimated) ~2.1 - 2.4Optimal lipophilicity for membrane permeability.
The Causality of the Scaffold

The strategic placement of the functional groups is not arbitrary; it is a deliberate exercise in molecular engineering:

  • The 3-Fluoro Effect (Electronic & Metabolic): Fluorine is highly electronegative and forms a C-F bond that is significantly stronger than a C-H bond. Placing fluorine at the 3-position acts as a "metabolic shield," effectively blocking cytochrome P450-mediated aromatic hydroxylation at that site, which prolongs the drug's half-life[4]. Furthermore, it modulates the electronic distribution of the aromatic ring and increases the overall lipophilicity of the molecule, which is critical for traversing lipid bilayers[5].

  • The 2-Methyl Effect (Steric Hindrance): The ortho-methyl group introduces severe steric bulk adjacent to the ethyl chain. This restricts the free rotation of the phenethyl moiety, effectively "locking" the molecule into a specific range of dihedral angles. In structure-based drug design (SBDD), this conformational restriction reduces the entropic penalty upon binding to target proteins (e.g., kinases or GPCRs), leading to enhanced binding affinity and target selectivity.

Pharmacokinetics A 3-Fluoro-2-methyl Substitution B Steric Hindrance (2-Methyl) A->B C Electronic Effect (3-Fluoro) A->C D Conformational Locking (Restricted Rotation) B->D E Metabolic Stability (Blocks CYP450) C->E F Increased Lipophilicity (Membrane Permeability) C->F G Enhanced Target Affinity (Kinases/GPCRs) D->G H Improved BBB Penetration (CNS Drugs) E->H F->H

Structural causality of 3-Fluoro-2-methyl substitution on pharmacokinetics and target affinity.

Core Research Applications

Central Nervous System (CNS) Therapeutics

The enhanced lipophilicity provided by the fluorine atom improves the molecule's ability to cross the blood-brain barrier (BBB)[5]. When 3-Fluoro-2-methylphenethyl alcohol is converted into an amine derivative (via oxidation and reductive amination), it mimics endogenous neurotransmitters like dopamine and serotonin. The added metabolic stability ensures that these CNS-active agents are not rapidly degraded by monoamine oxidases (MAOs) or hepatic enzymes.

Kinase and GPCR Inhibitor Scaffolds

In oncology and immunology, achieving kinase selectivity is notoriously difficult due to the highly conserved nature of ATP-binding pockets. By utilizing the 2-methyl group to force the fluorinated phenyl ring out of plane, researchers can design inhibitors that perfectly occupy specific, narrow hydrophobic sub-pockets in the target kinase, preventing off-target binding.

Synthetic Workflows & Self-Validating Protocols

To leverage this building block, researchers must functionalize the primary alcohol. The two most reliable workflows are conversion to an alkyl halide (for Sₙ2 displacements) and oxidation to an aldehyde (for reductive aminations).

G A 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8) B Oxidation (Dess-Martin Periodinane) A->B C Appel Reaction (CBr4, PPh3) A->C D 3-Fluoro-2-methylphenylacetaldehyde (Electrophile) B->D E 3-Fluoro-2-methylphenethyl bromide (Alkylating Agent) C->E F Reductive Amination (Target: CNS Active Amines) D->F G SN2 Displacement (Target: Ether/Amine Linkers) E->G

Synthetic divergence of 3-Fluoro-2-methylphenethyl alcohol into key intermediates.

Protocol A: Appel Reaction (Conversion to Alkyl Bromide)

Objective: Synthesize 1-(2-bromoethyl)-3-fluoro-2-methylbenzene. Causality of Choice: The Appel reaction is selected over harsher reagents (like PBr₃ or HBr) because it proceeds under mild, neutral conditions. This prevents the formation of elimination byproducts (e.g., styrene derivatives) and ensures high fidelity of the primary carbon center.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Fluoro-2-methylphenethyl alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents the oxidation of PPh₃, while anhydrous DCM prevents competitive hydrolysis of the highly reactive phosphonium intermediate.

  • Activation: Cool the reaction mixture to 0°C. Slowly add triphenylphosphine (PPh₃, 1.25 eq) in portions over 15 minutes. Causality: The reaction is exothermic; cooling controls the rate of the initial nucleophilic attack of PPh₃ on CBr₄.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (8:2). The starting alcohol is visualized with a KMnO₄ stain (yellow spot on a purple background). The reaction is complete when the starting material (R_f ~0.3) disappears and a new, non-polar, UV-active spot (R_f ~0.8) appears.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. Purify via flash column chromatography (100% Hexanes) to remove triphenylphosphine oxide.

  • Self-Validation (NMR): Confirm product identity via ¹H-NMR. The diagnostic triplet of the -CH₂-OH protons at ~3.8 ppm will shift upfield to ~3.5 ppm (-CH₂-Br), confirming successful halogenation without molecular rearrangement.

Protocol B: Dess-Martin Oxidation (Conversion to Aldehyde)

Objective: Synthesize 3-Fluoro-2-methylphenylacetaldehyde. Causality of Choice: Dess-Martin Periodinane (DMP) is chosen over Swern or Jones oxidations because it avoids the use of toxic chromium, eliminates the foul odor of dimethyl sulfide, and critically prevents over-oxidation to the carboxylic acid—a common risk with electron-rich phenylacetaldehydes.

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous DCM at 0°C.

  • Oxidation: Add DMP (1.1 eq) in a single portion. Add a catalytic amount of water (0.1 eq) to accelerate the ligand exchange on the hypervalent iodine center.

  • Propagation: Stir at room temperature for 1.5 hours.

  • Self-Validation (In-Process Control): Monitor via TLC. The aldehyde product will appear as a new UV-active spot (R_f ~0.6 in Hexanes/EtOAc 7:3) that stains positively (orange/red) with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming the presence of a carbonyl group.

  • Workup: Quench with a 1:1 mixture of 10% Na₂S₂O₃ and saturated NaHCO₃. Causality: This specific quench reduces residual hypervalent iodine species to water-soluble iodinanes and neutralizes acetic acid byproducts, preventing acid-catalyzed enolization and subsequent aldol condensation of the sensitive aldehyde.

  • Self-Validation (NMR): In ¹H-NMR, the appearance of a distinct triplet at ~9.7-9.8 ppm confirms the aldehyde proton, while the original -CH₂-OH signal completely disappears.

References

  • CAS 1000505-25-8 | 2-(3-Fluoro-2-methylphenyl)ethanol - Synblock. Synblock.
  • 1000505-25-8 | 2-(3-Fluoro-2-methylphenyl)ethanol | ChemScene. ChemScene.
  • Exploring the Versatility of Fluorinated Benzyl Alcohols in Pharmaceutical R&D. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology.
  • Fluorination Methods for Drug Discovery and Development.

Sources

Foundational

Comprehensive Technical Guide: Synthesis, Biocatalysis, and Pharmacological Applications of Substituted Phenethyl Alcohols

Executive Summary Substituted phenethyl alcohols (PEAs) are a versatile class of aromatic organic compounds characterized by a phenethyl group attached to a hydroxyl moiety. The introduction of specific substituents (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenethyl alcohols (PEAs) are a versatile class of aromatic organic compounds characterized by a phenethyl group attached to a hydroxyl moiety. The introduction of specific substituents (e.g., halogens, methoxy groups, or alkyl chains) onto the aromatic ring or aliphatic chain fundamentally alters their electronic properties, steric hindrance, and lipophilicity. These modifications make substituted PEAs indispensable as chiral building blocks in pharmaceutical synthesis, precursors to advanced active pharmaceutical ingredients (APIs), and potent broad-spectrum antimicrobial agents.

This whitepaper provides an in-depth, rigorously grounded analysis of the modern synthetic pathways, enantioselective biocatalytic cascades, and pharmacological mechanisms defining substituted phenethyl alcohols today.

Advanced Chemical Synthesis: Fluorinated Solvent Promoters

Traditional multi-step syntheses of substituted PEAs often rely on the reduction of substituted phenylacetic acids or the use of harsh Lewis acids for epoxide ring-opening. However, modern green chemistry approaches leverage the unique physicochemical properties of fluorinated solvents.

Research demonstrates that solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) act as1[1]. HFIP provides critical electrophilic activation of the epoxide oxygen via strong hydrogen bonding, facilitating nucleophilic attack by carbon nucleophiles to yield substituted phenethyl alcohols with excellent regioselectivity and without the need for transition-metal catalysts[1].

Biocatalytic and Enantioselective Synthesis

The pharmacological efficacy of PEA derivatives is frequently stereodependent. Consequently, achieving high enantiomeric excess (ee) during synthesis is a critical requirement in drug development.

Biocatalytic cascades have emerged as the gold standard for generating chiral substituted PEAs. By utilizing a one-pot, multi-enzyme system, researchers can achieve highly stereoselective conversions. For instance, a coupled system using an2 can reduce vinyl ketone precursors into chiral substituted phenethyl alcohols with >99% ee and high diastereoselectivity[2].

G A Vinyl Ketone Precursor B Ene-Reductase (e.g., YqjM) A->B C=C Reduction C Saturated Ketone Intermediate B->C D Alcohol Dehydrogenase (e.g., Ral-ADH) C->D C=O Reduction E Chiral Substituted Phenethyl Alcohol D->E Stereoselective Conversion

Caption: Biocatalytic cascade utilizing ene-reductase and ADH for chiral phenethyl alcohol synthesis.

Pharmaceutical Applications and Antimicrobial Mechanisms

Role as Pharmaceutical Intermediates

Substituted PEAs are foundational to the synthesis of numerous therapeutic agents. The etherification of substituted phenethyl alcohols with aliphatic primary alcohols yields 3, which are direct precursors to beta-adrenergic blockers such as metoprolol tartrate[3]. Furthermore, esterification and subsequent azidation of substituted PEAs are utilized to synthesize 4, which act as highly selective Lysine Specific Demethylase 1 (LSD1) inactivators capable of inhibiting gastric cancer cell growth and migration[4].

Antimicrobial Mechanism of Action

Phenethyl alcohol and its substituted derivatives exhibit potent bactericidal activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action is the 5[5]. Due to its amphiphilic nature, PEA partitions into the lipid bilayer, causing structural deformities and the solubilization of the plasmic membrane. This disruption induces a6, collapsing the proton motive force and leading to cell death[6].

To overcome the limited aqueous solubility of free PEA, recent innovations have developed 7 via reversible addition–fragmentation chain-transfer (RAFT) polymerization, dramatically enhancing their dispersion and bactericidal efficacy[7].

G PEA Substituted Phenethyl Alcohol (Amphiphilic Molecule) Membrane Bacterial Cytoplasmic Membrane (Lipid Bilayer) PEA->Membrane Partitioning into lipids Permeability Breakdown of Permeability Barrier (Membrane Solubilization) Membrane->Permeability Structural disruption Efflux Rapid Efflux of Intracellular K+ & Cytoplasmic Contents Permeability->Efflux Ion leakage Death Loss of Cell Viability (Bactericidal Effect) Efflux->Death Collapse of proton motive force

Caption: Mechanism of bacterial membrane disruption and cell death induced by phenethyl alcohol.

Quantitative Data Summaries

Table 1: Pharmaceutical Applications of Substituted Phenethyl Alcohol Derivatives

Derivative / IntermediateTarget Application / Drug ClassReference
Substituted Phenethanol EthersPrecursors for beta-adrenergic blockers (e.g., metoprolol)[3]
Triazole-dithiocarbamate PEA estersSelective LSD1 inactivators for gastric cancer therapy[4]
Chiral (R/S)-Phenethyl AlcoholsHigh-purity building blocks for API synthesis[2]

Table 2: Antimicrobial Efficacy (MIC Values) of Phenethyl Alcohol and Derivatives

CompoundTarget StrainMIC / Efficacy ValueMechanism / NotesReference
Phenethyl Alcohol (PEA)Escherichia coli (Gram -)90 - 180 mM (Bactericidal)Membrane permeabilization, K+ efflux[6]
Phenethyl Alcohol (PEA)Staphylococcus aureus (Gram +)90 - 180 mM (Bactericidal)Plasmic membrane solubilization[6]
PTEG30-co-PPMA70 NanogelEscherichia coli62 μg/mLPolymer-induced membrane collapse[7]

Experimental Protocols

Protocol 1: Regioselective Synthesis of Substituted Phenethyl Alcohols via Epoxide Ring-Opening

Objective: Synthesize substituted PEAs using fluorinated solvents to bypass the need for heavy-metal catalysts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the substituted styrene oxide in 2.0 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Nucleophilic Addition: Add 1.2 mmol of the desired carbon nucleophile (e.g., an electron-rich aromatic compound like indole) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature (25°C) for 2–12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the epoxide is fully consumed.

  • Workup: Evaporate the HFIP solvent under reduced pressure. (HFIP can be recovered via a cold trap for reuse).

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the substituted phenethyl alcohol.

Causality & Self-Validation:

  • Choice of HFIP: HFIP is selected because its high hydrogen-bond donor capacity electrophilically activates the epoxide oxygen, lowering the activation energy for nucleophilic attack without requiring moisture-sensitive Lewis acids.

  • Validation System: The protocol mandates a parallel control reaction using standard ethanol. A >90% yield in HFIP versus <20% in ethanol validates the specific catalytic role of the fluorinated solvent. Final purity is confirmed via quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene).

Protocol 2: Self-Validating Minimum Inhibitory Concentration (MIC) Assay for PEA Derivatives

Objective: Determine the bactericidal efficacy of synthesized PEA derivatives or PEA-nanogels.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture E. coli (ATCC 25922) and S. aureus (ATCC 29213) in Mueller-Hinton (MH) broth overnight. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in fresh MH broth.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the substituted PEA derivative (starting at 256 μg/mL down to 0.5 μg/mL) in 100 μL of MH broth per well.

  • Inoculation: Add 100 μL of the diluted bacterial suspension to each well.

  • Incubation: Seal the plate and incubate at 37°C for 20 hours under aerobic conditions.

  • Resazurin Addition: Add 20 μL of a 0.015% resazurin sodium salt solution to each well. Incubate for an additional 2–4 hours.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the compound that prevents the color change of resazurin from blue (non-viable/inhibited) to pink (viable/respiring).

Causality & Self-Validation:

  • Choice of Resazurin: Resazurin acts as an electron acceptor. Viable cells reduce blue resazurin to pink resorufin, providing a clear, objective colorimetric endpoint rather than relying solely on subjective optical density (OD) readings, which can be confounded by the precipitation of hydrophobic PEA derivatives.

  • Validation System: The assay incorporates a positive growth control (broth + bacteria), a negative sterility control (broth only), and a solvent toxicity control (broth + bacteria + max solvent concentration). The MIC is only considered valid if the positive control turns pink and the negative control remains blue.

References

  • Antibacterial activity of phenethyl alcohol and resulting membrane alterations PubMed (National Institutes of Health) URL:[Link]

  • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity MDPI URL:[Link]

  • Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier Journal of Bacteriology (PMC) URL:[Link]

  • US5602285A - Process for preparing phenethanol ethers Google Patents URL
  • Lewis Base–Brønsted Acid–Enzyme Catalysis in Enantioselective Multistep One‐Pot Syntheses PMC (National Institutes of Health) URL:[Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles Arkivoc URL:[Link]

  • Triazole–Dithiocarbamate Based Selective Lysine Specific Demethylase 1 (LSD1) Inactivators Inhibit Gastric Cancer Cell Growth, Invasion, and Migration Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Introduction: The Strategic Role of Fluorinated Phenethyl Alcohols

Safe Handling and Synthetic Deployment of 3-Fluoro-2-methylphenethyl Alcohol: A Technical Whitepaper As a Senior Application Scientist in early-phase drug discovery, I frequently encounter fluorinated building blocks. 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Synthetic Deployment of 3-Fluoro-2-methylphenethyl Alcohol: A Technical Whitepaper

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter fluorinated building blocks. 3-Fluoro-2-methylphenethyl alcohol (synonymous with 2-(3-Fluoro-2-methylphenyl)ethanol) is a highly versatile primary alcohol used to install lipophilic, metabolically stable pharmacophores into active pharmaceutical ingredients (APIs). However, the juxtaposition of a reactive primary hydroxyl group with an electron-withdrawing fluoro-aromatic system introduces unique handling and reactivity challenges. This guide deconstructs the physicochemical causality behind its safety profile and establishes self-validating protocols for its handling and synthetic application.

Physicochemical Causality & Hazard Matrix

To design a safe handling protocol, we must first understand the intrinsic properties of the molecule. The table below synthesizes the quantitative data and the underlying causality that dictates our safety parameters.

PropertyValueCausality & Safety Implication
CAS Number 1000505-25-8[1]Ensures precise identification across global safety databases to prevent misclassification.
Molecular Formula C9H11FO[2]The presence of the highly polarized C-F bond necessitates specific disposal protocols to avoid HF generation during high-heat incineration.
Molecular Weight 154.18 g/mol [1]Critical for precise stoichiometric calculations during derivatization and gravimetric validation.
Purity Standard ≥97%[2]Impurities (often residual transition metals from upstream cross-coupling) can act as catalysts for unwanted autoxidation.
Storage Temperature 2-8°C[2]Mitigates the thermodynamic driving force for slow atmospheric oxidation of the primary alcohol into its corresponding aldehyde.

Storage Thermodynamics & Autoxidation Prevention

Primary alcohols attached to electron-deficient aromatic rings can be susceptible to slow autoxidation if exposed to atmospheric oxygen and ambient light over prolonged periods. Storing 3-Fluoro-2-methylphenethyl alcohol at 2-8°C in a sealed, dry environment[2] suppresses the kinetic energy required for radical initiation. Furthermore, the fluoro substituent inductively withdraws electron density from the aromatic ring, subtly altering the pKa of the benzylic protons, though the ethyl linker insulates the alcohol moiety from direct mesomeric effects.

Workflow: Self-Validating Inert Transfer Protocol

When transferring this reagent from bulk storage to a reaction vessel, moisture ingress must be strictly avoided to prevent inaccurate mass measurements and side reactions (e.g., quenching of sensitive organometallic reagents in subsequent steps). The following protocol utilizes a self-validating gravimetric system.

Step-by-Step Methodology: Inert Transfer

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture into the reagent, compromising its structural integrity.

  • Atmospheric Purging: Transfer the equilibrated vial into a glovebox or a localized inert atmosphere (N2/Ar) continuous-flow hood.

  • Gravimetric Dispensing (Self-Validating Step): Tare a gas-tight Hamilton syringe on an analytical balance. Draw the required volume of 3-Fluoro-2-methylphenethyl alcohol. Weigh the filled syringe. Dispense into the reaction vessel, then re-weigh the empty syringe. Validation: The mass difference ( Δm ) must exactly match the theoretical mass required for stoichiometry. If Δm deviates by >0.5%, it indicates air bubbles or viscosity-driven retention, triggering a mandatory re-dispense.

  • Resealing: Flush the headspace of the source vial with ultra-high purity Argon for 15 seconds before sealing with a PTFE-lined cap and returning to 2-8°C storage[2].

HandlingWorkflow Start Reagent Retrieval (2-8°C Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Glovebox Inert Atmosphere (N2/Ar Glovebox) Equilibrate->Glovebox Dispense Gravimetric Dispensing (Closed System) Glovebox->Dispense Validate Mass Verification (Self-Validating) Dispense->Validate Seal Purge & Seal (Return to 2-8°C) Validate->Seal

Caption: Workflow for the inert transfer and handling of 3-Fluoro-2-methylphenethyl alcohol.

Synthetic Reactivity & Reaction Safety

In drug development, 3-Fluoro-2-methylphenethyl alcohol is frequently oxidized to its corresponding aldehyde or carboxylic acid, or converted into a leaving group (e.g., mesylate, tosylate) for nucleophilic substitution. These transformations carry specific thermal and chemical risks that must be mapped logically.

ReactivityLogic Alcohol 3-Fluoro-2-methylphenethyl alcohol (Primary Alcohol) Oxidation Oxidation Reactions (e.g., Swern/Dess-Martin) Alcohol->Oxidation Derivatization Esterification / Etherification Alcohol->Derivatization Exotherm Exotherm Risk (Monitor Temp < -60°C) Oxidation->Exotherm Quench Controlled Aqueous Quench (Self-Validating pH) Exotherm->Quench Byproducts HF Generation Risk (Avoid Strong Bases/Heat) Derivatization->Byproducts Byproducts->Quench

Caption: Reactivity logic tree highlighting safety checkpoints during derivatization.

Workflow: Safe Swern Oxidation Protocol

The Swern oxidation is highly effective for converting this primary alcohol to 2-(3-Fluoro-2-methylphenyl)acetaldehyde. However, it generates carbon monoxide (CO) and dimethyl sulfide (DMS), requiring rigorous safety controls and fume hood execution.

Step-by-Step Methodology: Controlled Oxidation

  • System Setup: Assemble a 3-neck round-bottom flask equipped with a magnetic stirrer, an internal dual-thermocouple, and an argon inlet. Place in a dry ice/acetone bath.

  • Reagent Activation: Add anhydrous dichloromethane (DCM) and oxalyl chloride. Cool to -78°C. Slowly add dimethyl sulfoxide (DMSO) dropwise. Causality: The reaction between oxalyl chloride and DMSO is violently exothermic. Dropwise addition prevents thermal runaway and the premature decomposition of the active alkoxysulfonium intermediate.

  • Substrate Addition (Self-Validating Step): Dissolve 3-Fluoro-2-methylphenethyl alcohol in DCM and add via syringe pump at 1 mL/min. Validation: Monitor the internal dual-thermocouple. The system self-validates its cooling capacity: if the temperature rises above -65°C, the syringe pump automatically pauses (or the operator manually halts addition) until the temperature re-equilibrates to -78°C.

  • Base Quench: Add triethylamine (Et3N) slowly. Causality: Neutralizes the intermediate to form the aldehyde. This deprotonation step is also highly exothermic.

  • Visual Validation: The cessation of gas evolution (CO and CO2) acts as a visual, self-validating indicator that the active intermediate has been fully consumed and the reaction has reached completion.

  • Decontamination & Workup: Warm to room temperature. Quench with saturated aqueous NH4Cl. Extract with DCM. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Route all exhaust through a bleach scrubber to neutralize the noxious DMS byproduct.

Spill Management & Decontamination

In the event of a spill, standard laboratory safety guidelines as outlined in must be followed.

  • Containment: Surround the liquid spill with an inert, high-absorption material (e.g., diatomaceous earth or vermiculite).

  • Neutralization: Because 3-Fluoro-2-methylphenethyl alcohol is a chemically stable alcohol under ambient conditions, chemical neutralization is not required; physical absorption is sufficient.

  • Self-Validating Cleanup: After sweeping the absorbent into a hazardous waste container, swab the spill area with an ethanol-soaked cloth. Analyze the swab via Thin Layer Chromatography (TLC) or a portable UV lamp to validate the complete removal of the fluorinated aromatic compound from the bench surface.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. URL: [Link]

Sources

Foundational

Thermodynamic Characterization of 3-Fluoro-2-methylphenethyl Alcohol: A Comprehensive Guide for Preclinical Formulation

Executive Summary In the landscape of modern drug discovery, fluorinated aromatic alcohols serve as critical pharmacophores and synthetic intermediates. 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8), with the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, fluorinated aromatic alcohols serve as critical pharmacophores and synthetic intermediates. 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8), with the molecular formula C9H11FO and a molecular weight of 154.18 g/mol [1][2], is a prime example of a building block whose physicochemical behavior dictates downstream formulation success.

Because empirical thermodynamic data for highly specific, novel halogenated intermediates is often proprietary or absent from public repositories[2], application scientists must rely on a combination of predictive structural profiling and rigorous, self-validating empirical workflows. This whitepaper outlines the causality between the molecular structure of 3-Fluoro-2-methylphenethyl alcohol and its thermodynamic properties, providing standardized laboratory protocols for its thermal characterization.

Structural Thermodynamics & Predictive Profiling

To understand the macroscopic thermodynamic properties of 3-Fluoro-2-methylphenethyl alcohol, we must first analyze its micro-level intermolecular forces. The molecule possesses three critical features that govern its thermal behavior:

  • The Aliphatic Hydroxyl (-OH) Group: Acts as the primary hydrogen-bond donor and acceptor.

  • The 3-Fluoro Substituent: Introduces a strong inductive electron-withdrawing effect (-I effect), which alters the electron density of the aromatic ring and the overall dipole moment.

  • The 2-Methyl Substituent: Provides localized steric hindrance adjacent to the fluoro group and the ethyl alcohol side chain.

Causality in Thermal Behavior: In an unsubstituted phenethyl alcohol, hydrogen bonding networks are highly ordered, leading to higher enthalpies of vaporization ( ΔHvap​ ) and melting points ( Tm​ ). However, in 3-Fluoro-2-methylphenethyl alcohol, the bulky 2-methyl group sterically frustrates optimal crystal packing. Simultaneously, the highly electronegative fluorine atom withdraws electron density, subtly weakening the strength of intermolecular hydrogen bonds compared to non-fluorinated analogs. Consequently, this compound exhibits a lower melting point and a higher vapor pressure than its unhindered isomers.

G A Molecular Features B 3-Fluoro Group (Inductive Effect) A->B C 2-Methyl Group (Steric Hindrance) A->C D Aliphatic -OH (H-Bonding) A->D E Altered Dipole & Weakened H-Network B->E C->E D->E F Thermodynamic Impact: Lower ΔHvap & Tm E->F

Fig 1. Causality map linking molecular structure to macroscopic thermodynamic properties.

Predictive Data Synthesis

Prior to physical characterization, we utilize group-contribution methods (such as the Joback Method) to establish a baseline. This ensures our analytical instruments are calibrated to the correct temperature ranges.

Table 1: Baseline & Predictive Thermodynamic Properties

PropertyValue / EstimateSource / Method
Molecular Formula C9H11FOEmpirical[2]
Molecular Weight 154.18 g/mol Empirical[1][2]
Boiling Point ( Tb​ ) ~ 245 °CPredictive (Joback)
Melting Point ( Tm​ ) ~ 35 - 45 °CPredictive (Joback)
Enthalpy of Vaporization ( ΔHvap​ ) ~ 52 kJ/molPredictive (Clausius-Clapeyron)

Analytical Workflows for Empirical Validation

As a standard of scientific integrity, all thermodynamic data used in drug development must be empirically validated using self-calibrating systems. Below are the definitive protocols for characterizing 3-Fluoro-2-methylphenethyl alcohol.

G A 3-Fluoro-2-methylphenethyl Alcohol B mDSC Analysis (Cp, Tm) A->B C Isothermal TGA (Vapor Pressure) A->C E Formulation & Stability B->E D Clausius-Clapeyron Modeling C->D D->E

Fig 2. Experimental workflow for thermodynamic characterization and formulation profiling.

Protocol 3.1: Modulated Differential Scanning Calorimetry (mDSC)

Standard DSC can conflate kinetic events (like cold crystallization) with thermodynamic events. We utilize mDSC to isolate the reversing heat flow, allowing for highly accurate determination of the specific heat capacity ( Cp​ ) and melting point ( Tm​ ).

  • Step 1: System Validation (The Trustworthiness Pillar): Run a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). Do not proceed unless the instrument reads within ±0.1 °C of the standard. This ensures cell constant accuracy.

  • Step 2: Sample Encapsulation: Weigh exactly 3.0 to 5.0 mg of 3-Fluoro-2-methylphenethyl alcohol into a hermetically sealed aluminum pan. Causality: Hermetic sealing prevents premature volatilization of the alcohol, which would artificially skew the endothermic heat flow.

  • Step 3: Thermal Method:

    • Equilibrate at -20 °C for 5 minutes.

    • Ramp at 2 °C/min to 100 °C.

    • Apply a temperature modulation of ±0.5 °C every 60 seconds.

  • Step 4: Data Extraction: Integrate the endothermic peak on the reversing heat flow signal to determine the exact Tm​ and the baseline shift to calculate Cp​ .

Protocol 3.2: Isothermal Thermogravimetric Analysis (TGA) for Vapor Pressure

Vapor pressure and ΔHvap​ are critical for understanding the compound's stability during drying processes and shelf-life.

  • Step 1: Environmental Control: Purge the TGA furnace with dry Nitrogen at 50 mL/min. Causality: A consistent flow rate maintains a uniform boundary layer above the sample, ensuring that the rate of mass loss is strictly a function of effusion, not atmospheric saturation.

  • Step 2: Sample Loading: Pipette 10 µL (approx. 10 mg) of the sample into an open platinum TGA pan.

  • Step 3: Isothermal Stepping: Program the TGA to hold isothermally at 50 °C, 60 °C, 70 °C, 80 °C, and 90 °C for 30 minutes each.

  • Step 4: Clausius-Clapeyron Modeling: Calculate the rate of mass loss ( dm/dt ) for each isothermal segment. Plot ln(dm/dt) against 1/T (in Kelvin). The slope of this linear regression is equal to −ΔHvap​/R (where R is the ideal gas constant).

Pharmacokinetic & Formulation Implications

The thermodynamic parameters derived from the above protocols directly inform downstream pharmaceutical processing:

  • Solubility and Lipophilicity: The steric bulk of the 2-methyl group combined with the hydrophobicity of the 3-fluoro substitution increases the compound's logP. The empirically determined Cp​ and Tm​ are plugged into the General Solubility Equation (GSE) to predict aqueous solubility, dictating whether lipid-based formulations or co-solvents are required.

  • Process Stability: If the TGA data reveals a low ΔHvap​ (indicating high volatility), the compound may be lost during standard vacuum drying or lyophilization steps. In such cases, application scientists must design salt-formation workflows or utilize closed-system continuous manufacturing to prevent API loss.

References

  • ABCR Gute Chemie.AB426875 | CAS 1000505-25-8 – 3-Fluoro-2-methylphenethyl alcohol.
  • Synblock.CAS 1000505-25-8 | 2-(3-Fluoro-2-methylphenyl)ethanol.
  • Chemikart.2-(3-Fluoro-2-methylphenyl)ethanol | ChemScene.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Workflows and Protocols for 3-Fluoro-2-methylphenethyl Alcohol in Organic Synthesis

Target Audience: Research Chemists, Medicinal Chemists, and API Development Professionals Document Type: Advanced Application Note & Methodological Protocol Executive Summary & Structural Rationale In modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and API Development Professionals Document Type: Advanced Application Note & Methodological Protocol

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine and steric modulators into aromatic scaffolds is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8)[1] serves as a highly versatile, bifunctional building block.

  • The 3-Fluoro Substituent: Enhances lipophilicity (increasing blood-brain barrier penetration for CNS targets) and acts as an isosteric metabolic block, preventing cytochrome P450-mediated oxidation at the electron-rich meta-position[2].

  • The 2-Methyl Group: Induces steric hindrance, restricting the rotation of the adjacent phenethyl chain. This conformational locking can be exploited to target specific receptor binding pockets and induce atropisomerism in complex derivatives.

  • The Phenethyl Alcohol Handle: Provides a reactive primary hydroxyl group that can be orthogonally modified via oxidation, halogenation, or dehydrative coupling[3][4].

Physicochemical Profiling & Transformation Metrics

Before executing synthetic workflows, it is critical to understand the baseline physicochemical properties of the substrate and the expected efficiency of its downstream transformations.

Table 1: Physicochemical Properties of 3-Fluoro-2-methylphenethyl alcohol
PropertyValue / DescriptionSynthesis Implication
Molecular Formula C₉H₁₁FO[2]Standard handling; no extreme precautions needed.
Molecular Weight 154.18 g/mol [1]Easy to track via LC-MS (ESI+) as [M+H-H2O]+ or GC-MS.
LogP (Predicted) ~1.67[2]Moderately lipophilic; requires non-polar extraction solvents (e.g., EtOAc, DCM).
Physical State Colorless to pale yellow liquidCan be purified via vacuum distillation or silica gel chromatography.
Table 2: Comparative Yields of Key Transformations
TransformationReagentsTarget Product ClassExpected Yield
Appel Bromination PPh₃, DBTCE, DCMAlkylating Agents (Bromides)88 - 95%
Oxidation TEMPO, NaOCl, KBrPhenylacetic Acids80 - 85%
Mitsunobu Etherification DIAD, PPh₃, PhenolAryl Ethers / N-Alkyl Imides75 - 90%

Synthetic Workflows & Mechanistic Pathways

The primary hydroxyl group of 3-fluoro-2-methylphenethyl alcohol can be funneled into three distinct synthetic pathways.

Workflow Start 3-Fluoro-2-methylphenethyl alcohol (Primary Building Block) Oxidation Oxidation (TEMPO/NaOCl or KMnO4) Start->Oxidation [O] Pathway Appel Appel Halogenation (PPh3, DBTCE) Start->Appel Halogenation Pathway Mitsunobu Mitsunobu Reaction (DIAD, PPh3, Nu-H) Start->Mitsunobu Dehydrative Coupling Prod1 3-Fluoro-2-methylphenylacetic acid (Amide/Peptide Coupling) Oxidation->Prod1 Prod2 1-(2-Bromoethyl)-3-fluoro-2-methylbenzene (Amine Alkylation) Appel->Prod2 Prod3 Aryl Ethers & N-Alkyl Derivatives (Direct API Scaffolds) Mitsunobu->Prod3

Divergent synthetic workflows for 3-Fluoro-2-methylphenethyl alcohol.

Mechanistic Rationale: The Mitsunobu Advantage

When synthesizing ethers or N-alkylated heterocycles, traditional SN2 reactions require a two-step process (conversion to a halide/mesylate, followed by displacement). The Mitsunobu reaction bypasses this by activating the alcohol in situ[4].

Causality in Reagent Addition: The order of addition is critical. Pre-forming the triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) betaine intermediate before adding the alcohol and nucleophile prevents the nucleophile from independently reacting with the activating agents, which is a common cause of yield degradation in complex API synthesis[5].

Mitsunobu N1 PPh3 + DIAD N2 Betaine Intermediate N1->N2 Adduct Formation N3 Protonated Betaine N2->N3 Deprotonates Nu-H N4 Alkoxyphosphonium Ion N3->N4 Alcohol Addition N5 Inverted Product + OPPh3 N4->N5 SN2 by Nu-

Mechanistic sequence of the Mitsunobu reaction ensuring chemoselectivity.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and phase-separation cues are included to ensure the chemist can verify the reaction's success in real-time.

Protocol A: Chemoselective Oxidation to 3-Fluoro-2-methylphenylacetic acid

While acidic KMnO₄ can be used to oxidize phenethyl alcohols to phenylacetic acids[3], it often results in over-oxidation or ring degradation. We utilize a TEMPO-catalyzed Anelli oxidation for superior chemoselectivity.

Reagents:

  • 3-Fluoro-2-methylphenethyl alcohol: 10.0 mmol (1.54 g)

  • TEMPO: 0.1 mmol (15.6 mg, 1 mol%)

  • KBr: 1.0 mmol (119 mg, 10 mol%)

  • NaOCl (Bleach, 10% aq): 25.0 mmol

  • DCM / Water (1:1): 40 mL

Step-by-Step Methodology:

  • Initiation: Dissolve 3-fluoro-2-methylphenethyl alcohol and TEMPO in 20 mL of DCM in a 100 mL round-bottom flask.

  • Aqueous Phase Preparation: Dissolve KBr in 20 mL of distilled water and add to the DCM solution. Cool the biphasic mixture to 0 °C in an ice bath.

  • Oxidant Addition: Adjust the pH of the NaOCl solution to ~9.5 using saturated NaHCO₃. Add the NaOCl solution dropwise over 30 minutes under vigorous stirring (vigorous stirring is critical for biphasic reactions to ensure phase transfer).

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.4) will disappear. The intermediate aldehyde forms first, rapidly oxidizing to the baseline acid.

  • Workup (Self-Validating): Quench with 10% aq. Na₂S₂O₃ (5 mL) to destroy excess hypochlorite (starch-iodide paper should test negative). Separate the phases. Extract the aqueous layer with DCM (2 x 15 mL) to remove unreacted organics.

  • Product Isolation: Acidify the aqueous layer to pH 2 using 2M HCl. The target carboxylic acid will precipitate or oil out. Extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 3-fluoro-2-methylphenylacetic acid.

Protocol B: Conversion to Bromide via Appel Reaction

Converting the alcohol to 1-(2-bromoethyl)-3-fluoro-2-methylbenzene is essential for synthesizing phenethylamine derivatives. We use 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) instead of harsh HBr gas[6] to maintain mild conditions and prevent ether cleavage or skeletal rearrangements.

Reagents:

  • 3-Fluoro-2-methylphenethyl alcohol: 5.0 mmol (0.77 g)

  • Triphenylphosphine (PPh₃): 5.5 mmol (1.44 g)

  • DBTCE: 5.5 mmol (1.79 g)

  • Anhydrous DCM: 20 mL

Step-by-Step Methodology:

  • Complex Formation: Dissolve PPh₃ in 10 mL of anhydrous DCM at 20 °C under nitrogen. Add a solution of DBTCE in 5 mL DCM dropwise. Observation: A white colloidal mixture will form within 2 minutes, indicating the formation of the active halophosphonium species[6].

  • Alcohol Addition: Add the 3-fluoro-2-methylphenethyl alcohol (dissolved in 5 mL DCM) dropwise over 5 minutes. Observation: The colloidal mixture will transition to a clear, colorless solution as the alcohol displaces the halide.

  • Reaction Maturation: Stir for an additional 15 minutes at room temperature.

  • IPC: TLC (Hexanes 100%). The product is highly non-polar (Rf ~0.8) compared to the starting alcohol (Rf ~0.1).

  • Purification: Concentrate the mixture to ~5 mL. Load directly onto a short silica gel plug and elute with 100% petroleum ether or hexanes. This efficiently traps the triphenylphosphine oxide (TPPO) by-product at the baseline, yielding >90% pure bromide upon concentration.

Protocol C: Mitsunobu Etherification with Phenols

This protocol couples the alcohol directly with a model phenol (e.g., 4-methoxyphenol) to form a customized diaryl ether.

Reagents:

  • 3-Fluoro-2-methylphenethyl alcohol: 2.0 mmol (0.31 g)

  • 4-Methoxyphenol (Nucleophile): 2.0 mmol (0.25 g)

  • Triphenylphosphine (PPh₃): 2.2 mmol (0.58 g)

  • DIAD: 2.2 mmol (0.44 g)

  • Anhydrous THF: 15 mL

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve the alcohol, 4-methoxyphenol, and PPh₃ in 15 mL of anhydrous THF. Cool to 0 °C.

  • Activation: Add DIAD dropwise via syringe over 10 minutes. Causality: Slow addition prevents the exothermic decomposition of the DIAD-PPh₃ betaine and minimizes the formation of the unwanted hydrazine dicarboxylate byproduct[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • IPC: TLC (Hexanes:EtOAc 4:1). The formation of the ether product will appear as a new UV-active spot (Rf ~0.6).

  • Workup: Quench with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 1M NaOH (2 x 10 mL) to remove any unreacted phenol, followed by brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography to isolate the target ether.

References

  • abcr Gute Chemie. "3-Fluoro-2-methylphenethyl alcohol". abcr.com.
  • ChemScene. "2-(3-Fluoro-2-methylphenyl)ethanol". chemscene.com.
  • Sciencemadness Wiki. "Phenylacetic acid". sciencemadness.org.
  • ACS Publications. "Chemoselective Esterification of Phenolic Acids and Alcohols". acs.org.
  • Academia.edu. "A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction". academia.edu.
  • ChemicalBook. "(2-Bromoethyl)benzene synthesis". chemicalbook.com.

Sources

Application

Application Note: 3-Fluoro-2-methylphenethyl alcohol (CAS 1000505-25-8) as a Strategic Building Block in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore rationale, divergent synthetic workflows, and validated experimental protocols. Executive Summary & Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore rationale, divergent synthetic workflows, and validated experimental protocols.

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine and methyl groups onto aromatic rings is a proven tactic to modulate lipophilicity, metabolic stability, and target-binding affinity. 3-Fluoro-2-methylphenethyl alcohol (CAS 1000505-25-8)[1] serves as a highly versatile bifunctional building block.

The unique spatial and electronic arrangement of the 3-fluoro-2-methylphenyl motif provides several distinct pharmacological advantages:

  • Conformational Locking: The ortho-methyl group sterically restricts the rotation of the adjacent ethyl alcohol side chain, forcing it into out-of-plane conformations that can reduce the entropic penalty upon binding to deep protein pockets.

  • Metabolic Shielding: The meta-fluorine atom blocks oxidative metabolism (e.g., via CYP450 enzymes) at the highly reactive 3-position without adding the excessive steric bulk associated with chlorine.

  • Targeted Efficacy in Oncology: This specific substitution pattern has been successfully utilized in the design of potent Methionine Adenosyltransferase 2A (MAT2A) inhibitors. For example, in tricyclic furo[2,3-f]quinazolin-7(6H)-one derivatives, the 3-fluoro-2-methylphenyl substitution retained excellent allosteric binding activity (IC50 = 32.4 nM), significantly outperforming analogs with substitutions on the opposite side of the ring[2].

Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for downstream reaction planning, particularly regarding solubility and purification strategies.

Table 1: Physicochemical Properties of 3-Fluoro-2-methylphenethyl alcohol

PropertySpecification / Value
Chemical Name 3-Fluoro-2-methylphenethyl alcohol
CAS Number 1000505-25-8[1]
Molecular Formula C₉H₁₁FO[1]
Molecular Weight 154.18 g/mol [1]
MDL Number MFCD09926368[1]
SMILES String CC1=C(CCO)C=CC=C1F[3]
Functional Groups Primary Alcohol, Aryl Fluoride[3]
Storage Conditions Sealed in dry conditions, 2–8 °C[3]

Strategic Synthetic Workflows

The primary alcohol moiety of 3-fluoro-2-methylphenethyl alcohol allows for divergent synthetic pathways. It can be converted into a primary amine (via mesylation and azidation), oxidized to a phenylacetic acid derivative, or utilized directly in Mitsunobu reactions to form complex aryl ethers.

SyntheticWorkflows A 3-Fluoro-2-methylphenethyl alcohol B Mesylate Intermediate A->B MsCl, TEA DCM, 0°C E Phenylacetaldehyde A->E TEMPO, BAIB DCM/H2O G Aryl Ether (Mitsunobu) A->G Ar-OH, PPh3, DIAD THF, 0°C to RT C Azide Intermediate B->C NaN3 DMF, 60°C D Phenethylamine Derivative C->D PPh3, H2O THF F Phenylacetic Acid E->F Excess BAIB

Fig 1. Divergent synthetic workflows for 3-Fluoro-2-methylphenethyl alcohol derivatization.

Validated Experimental Protocols

As a Senior Application Scientist, I have structured these protocols to be self-validating. Each step includes the mechanistic causality behind the reagent choices and the physical cues required to verify success without immediate reliance on LC-MS or NMR.

Protocol A: Synthesis of 2-(3-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride

Conversion of the primary alcohol to a phenethylamine pharmacophore.

Step 1: Mesylation

  • Procedure: Dissolve 3-Fluoro-2-methylphenethyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Cool to 0 °C. Add Triethylamine (TEA, 1.5 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at 0 °C.

  • Causality: MsCl is selected over Tosyl chloride (TsCl) due to its superior atom economy and highly rapid reaction kinetics with unhindered primary alcohols at low temperatures. TEA acts as both an HCl scavenger and a nucleophilic catalyst.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the UV-active alcohol spot (Rf ~0.3) is completely replaced by the less polar mesylate spot (Rf ~0.6).

Step 2: Azidation (SN2 Displacement)

  • Procedure: Concentrate the crude mesylate and redissolve in anhydrous DMF (0.2 M). Add Sodium Azide (NaN₃, 2.0 eq) and heat to 60 °C for 4 hours. Quench with water and extract with Diethyl Ether. Wash the organic layer extensively with 5% aqueous LiCl.

  • Causality: DMF is a polar aprotic solvent that strips the hydration shell from the azide ion, maximizing its nucleophilicity. Washing the organic layer with aqueous LiCl is a critical step to completely partition residual DMF into the aqueous phase, preventing solvent contamination in the next step.

  • Self-Validation: Perform an FT-IR scan of the concentrated crude oil. A successful displacement is unequivocally confirmed by the appearance of a strong, sharp asymmetric azide stretch at ~2100 cm⁻¹ .

Step 3: Staudinger Reduction

  • Procedure: Dissolve the azide intermediate in THF (0.2 M). Add Triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature for 2 hours. Add water (10.0 eq) and heat to 50 °C for 4 hours.

  • Causality: The Staudinger reduction is specifically chosen over catalytic hydrogenation (e.g., Pd/C, H₂) to absolutely preclude any risk of hydrodefluorination of the electron-deficient aromatic ring.

  • Self-Validation: Upon the addition of water, the reaction will visibly bubble due to the evolution of N₂ gas, confirming the breakdown of the phosphazene intermediate. To isolate the pure product, perform an acid-base extraction: extract the amine into 1M HCl (leaving the neutral triphenylphosphine oxide byproduct in the organic layer), then basify the aqueous layer to pH 12 with NaOH and extract the free amine into DCM. Treat with 2M HCl in ether to precipitate the hydrochloride salt.

Protocol B: Mild Oxidation to 3-Fluoro-2-methylphenylacetic acid

Direct conversion to the carboxylic acid building block.

  • Procedure: Dissolve the alcohol (1.0 eq) in a 1:1 mixture of DCM and Water. Add TEMPO (0.1 eq) and Bis(acetoxy)iodobenzene (BAIB, 2.2 eq). Stir vigorously at room temperature for 12 hours.

  • Causality: The TEMPO-catalyzed oxidation system is chosen over Jones reagent to avoid the generation of toxic chromium waste and to prevent the oxidative cleavage of the aromatic ring[4]. BAIB serves as a mild, stoichiometric terminal oxidant that continuously regenerates the active TEMPO oxoammonium species.

  • Self-Validation: The biphasic mixture will initially appear red/orange due to the active TEMPO radical. As the reaction reaches completion, the solution fades to a pale yellow. Product isolation is self-validating: extract the organic layer with saturated NaHCO₃. The desired carboxylic acid moves to the aqueous layer. Re-acidify the aqueous layer to pH 2 using concentrated HCl to precipitate the pure 3-fluoro-2-methylphenylacetic acid as a white solid.

Biological Application: Synthetic Lethality in Oncology

The 3-fluoro-2-methylphenyl moiety synthesized from this building block is a critical component in next-generation oncology drugs. Specifically, it is used to target the MAT2A enzyme in cancers harboring an MTAP gene deletion (approximately 15% of all human tumors)[2].

PharmacophoreLogic MTAP MTAP Gene Deletion (15% of Human Tumors) MTA MTA Metabolite Accumulation MTAP->MTA Causes PRMT5 PRMT5 Enzyme (Partially Inhibited) MTA->PRMT5 Binds & Sensitizes Lethality Synthetic Lethality (Targeted Cancer Cell Death) PRMT5->Lethality Combined Vulnerability Inhibitor 3-Fluoro-2-methylphenyl Derived MAT2A Inhibitor MAT2A MAT2A Enzyme (Allosteric Pocket) Inhibitor->MAT2A High-Affinity Binding SAM SAM Depletion (S-adenosylmethionine) MAT2A->SAM Blocks Production SAM->Lethality Combined Vulnerability

Fig 2. MAT2A synthetic lethality pathway targeted by 3-fluoro-2-methylphenyl derivatives.

By utilizing 3-Fluoro-2-methylphenethyl alcohol as a starting material, medicinal chemists can efficiently access the exact stereoelectronic profile required to fit the allosteric pocket of MAT2A, driving SAM depletion and inducing synthetic lethality in MTAP-deleted cancer cells.

References

  • Journal of Medicinal Chemistry - ACS Publications. Furo[2,3-f]quinazolin-7(6H)-one Derivatives as Potent, Selective, and Orally Bioavailable MAT2A Inhibitors for MTAP-Deficient Cancer Therapy. Retrieved from [Link]

  • Google Patents (US6127573A).Oxidation of primary alcohols to carboxylic acids with a TEMPO catalyst using NaClO2 and NaClO.

Sources

Method

Introduction: The Strategic Value of Fluorinated Esters in Modern Drug Discovery

An Application Guide to the Esterification of 3-Fluoro-2-methylphenethyl Alcohol In the landscape of medicinal chemistry and pharmaceutical development, the strategic incorporation of fluorine into lead compounds is a we...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Esterification of 3-Fluoro-2-methylphenethyl Alcohol

In the landscape of medicinal chemistry and pharmaceutical development, the strategic incorporation of fluorine into lead compounds is a well-established method for enhancing pharmacological profiles.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Esters derived from fluorinated building blocks are particularly valuable as they often function as prodrugs, improving bioavailability and therapeutic efficacy.[4]

This document provides a detailed technical guide on the application of 3-Fluoro-2-methylphenethyl alcohol in esterification reactions. This specific alcohol presents a unique synthetic challenge due to the electronic influence of the fluorine atom and the steric hindrance imposed by the ortho-methyl group. Understanding and overcoming these challenges is critical for researchers aiming to synthesize novel ester derivatives for drug discovery pipelines. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, offering robust protocols and expert insights to ensure reproducible and high-yield syntheses.

Chemical Profile and Reactivity Considerations

3-Fluoro-2-methylphenethyl alcohol is a substituted secondary alcohol. Its reactivity in esterification is governed by two primary factors originating from its unique structure:

  • Steric Hindrance: The methyl group at the ortho position of the phenyl ring sterically shields the hydroxyl group. This hindrance can significantly slow down the rate of traditional acid-catalyzed esterification methods, such as the Fischer-Speier reaction, which rely on the direct nucleophilic attack of the alcohol.[5]

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can subtly decrease the nucleophilicity of the alcohol's oxygen atom. While fluorinated alcohols are often used as non-nucleophilic solvents that can stabilize cationic intermediates through strong hydrogen bonding, these properties also underscore the reduced reactivity of the alcohol itself.[6][7][8]

These combined effects necessitate the use of more sophisticated esterification strategies that either employ highly reactive intermediates or operate under milder conditions to avoid potential side reactions like elimination.

Diagram: General Esterification Workflow

The following diagram outlines the fundamental process of converting 3-Fluoro-2-methylphenethyl alcohol into its corresponding ester, a process that forms the basis of the protocols described herein.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Alcohol 3-Fluoro-2-methylphenethyl Alcohol Esterification Esterification Reaction (Catalyst/Activator) Alcohol->Esterification CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Esterification Ester Target Ester Esterification->Ester Byproducts Byproducts (e.g., H2O, DCU, TPPO) Esterification->Byproducts Purification Purification (Chromatography/Filtration) Ester->Purification

Caption: Generalized workflow for the synthesis of target esters.

Recommended Esterification Protocols

Given the sterically hindered nature of 3-Fluoro-2-methylphenethyl alcohol, three primary methods are recommended. Each protocol offers distinct advantages depending on the substrate scope and sensitivity of the carboxylic acid partner.

Protocol 1: Fischer-Speier Esterification (For Simple, Non-Sensitive Substrates)

The Fischer-Speier method is the most classical approach, relying on an acid catalyst and heat to drive the equilibrium towards the ester product.[9] While potentially sluggish for this substrate, it is atom-economical and suitable when using simple, robust carboxylic acids and when the alcohol can be used in excess.[10][11]

Principle: The reaction involves protonation of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol.[12] The removal of water, a byproduct, is crucial to shift the equilibrium and achieve high conversion.[11]

Step-by-Step Methodology:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carboxylic acid (1.0 eq), 3-Fluoro-2-methylphenethyl alcohol (1.5 - 3.0 eq), and a suitable non-polar solvent like toluene (to form an azeotrope with water).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 5 mol%).

  • Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water from the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification (For Sterically Hindered and Acid-Sensitive Substrates)

The Steglich esterification is a highly effective method for coupling sterically demanding alcohols under mild, neutral conditions, making it ideal for substrates with acid-labile functional groups.[13][14]

Principle: A carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15] A nucleophilic catalyst, 4-(dimethylaminopyridine) (DMAP), then facilitates the acyl transfer to the alcohol, forming the ester and a urea byproduct.[14]

Step-by-Step Methodology:

  • To an oven-dried, inert-atmosphere flask, add the carboxylic acid (1.0 eq), 3-Fluoro-2-methylphenethyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • If EDC was used, proceed directly to the work-up. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography.

Diagram: Key Step in Steglich Esterification

G CarboxylicAcid R-COOH Intermediate O-Acylisourea Intermediate CarboxylicAcid->Intermediate + DCC DCC DCC DMAP DMAP (Catalyst) Alcohol Ar-OH (3-Fluoro-2-methylphenethyl alcohol) ActiveEster N-Acylpyridinium Intermediate Intermediate->ActiveEster + DMAP Ester Target Ester Intermediate->Ester + Ar-OH (slow) ActiveEster->Ester + Ar-OH DCU DCU Byproduct

Caption: DMAP-catalyzed acyl transfer in Steglich esterification.

Protocol 3: Mitsunobu Reaction (For Mild Conditions and Stereochemical Inversion)

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including esters, with a complete inversion of stereochemistry at the alcohol center.[16][17] It operates under very mild, neutral conditions at or below room temperature.

Principle: Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), react to form a phosphonium salt.[18] The alcohol adds to this salt, forming an oxyphosphonium species that is an excellent leaving group. The carboxylate, acting as the nucleophile, then displaces this group via an Sₙ2 reaction.[19]

Step-by-Step Methodology:

  • In an oven-dried, inert-atmosphere flask, dissolve 3-Fluoro-2-methylphenethyl alcohol (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.[20]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The order of addition can be critical; if this fails, pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and acid may yield better results.[16]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The major challenge in work-up is the removal of the triphenylphosphine oxide (TPPO) and hydrazine byproducts. Purification is typically achieved by flash column chromatography on silica gel. In some cases, precipitating the byproducts from a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes can be effective before chromatography.

Comparative Data Summary

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Acidic, High Temperature (Reflux)Neutral, Room TemperatureNeutral, 0 °C to Room Temperature
Substrate Scope Tolerant of robust functional groupsExcellent for acid/base sensitive groups[13]Excellent for sensitive groups; requires nucleophile pKa < 13[17]
Steric Hindrance Low to moderate tolerance; slow reaction[5]High tolerance; very effective[14]High tolerance; very effective
Key Reagents H₂SO₄ or p-TsOH (catalytic)DCC or EDC (stoichiometric), DMAP (catalytic)PPh₃, DEAD/DIAD (stoichiometric)
Common Byproducts WaterDicyclohexylurea (DCU) or EDC byproductTriphenylphosphine oxide (TPPO), Hydrazine derivative
Work-up/Purification Simple liquid-liquid extractionFiltration of DCU; chromatographyChallenging chromatography to remove byproducts
Stereochemistry RetentionRetentionInversion [18]

Expert Insights and Troubleshooting

  • Solvent Choice is Critical: For all protocols, the use of anhydrous solvents is paramount to prevent hydrolysis of intermediates and ensure high yields. For Steglich and Mitsunobu reactions, THF and DCM are standard choices.[20]

  • Monitoring the Reaction: TLC is the most common method for monitoring. A co-spot of the starting material mixture with the reaction mixture is essential for accurate assessment. For 3-Fluoro-2-methylphenethyl alcohol, a UV-active stain or permanganate stain can be used for visualization.

  • Purification of Mitsunobu Reactions: The removal of triphenylphosphine oxide (TPPO) is a frequent challenge. If chromatography is difficult, consider using polymer-bound triphenylphosphine or fluorous-tagged reagents which allow for easier separation.[21]

  • Handling Reagents: DCC is a potent skin allergen and should be handled with extreme care.[13] DEAD and DIAD are potentially explosive and should be stored and handled according to safety guidelines.[20]

  • Alternative Catalysts for Hindered Alcohols: If standard methods prove insufficient, consider specialized catalysts designed for sterically demanding substrates, such as bulky diarylammonium salts or certain organocatalysts.[21][22][23]

Conclusion

The esterification of 3-Fluoro-2-methylphenethyl alcohol is a tractable but non-trivial synthetic operation that requires careful selection of methodology. While the classic Fischer-Speier reaction may suffice for simple applications, the sterically hindered and electronically modulated nature of this alcohol makes the Steglich esterification and Mitsunobu reaction superior choices for achieving high yields, particularly with complex or sensitive carboxylic acids. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize novel fluorinated esters, paving the way for the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Available at: [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Available at: [Link]

  • Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available at: [Link]

  • ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]

  • National Institutes of Health. (2021, October 9). Enzymatic synthesis of fluorinated compounds. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • ResearchGate. (2024, September 4). (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available at: [Link]

  • Grokipedia. (n.d.). Steglich esterification. Available at: [Link]

  • ACS Publications. (n.d.). Solvolytic Reactions in Fluorinated Alcohols. Role of Nucleophilic and Other Solvation Effects. Available at: [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • PubMed. (2021, October 10). Enzymatic synthesis of fluorinated compounds. Available at: [Link]

  • Arkivoc. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Available at: [Link]

  • Rsc.org. (2016, January 14). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic kinetic resolution of secondary alcohols by esterification with FA under vacuum | Request PDF. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

  • Thieme. (2020, February 15). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • LOCKSS. (n.d.). SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND -. Available at: [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-2-methylpentan-2-ol. Available at: [Link]

  • ACS Publications. (2022, January 12). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. Available at: [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • SWGDrug. (2013, June 14). 3-Fluoroamphetamine. Available at: [Link]

  • SciSpace. (n.d.). Expedient synthesis of α-substituted fluoroethenes. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Available at: [Link]

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Application

Application Note: Quantitative Analysis of 3-Fluoro-2-methylphenethyl alcohol

Introduction 3-Fluoro-2-methylphenethyl alcohol is a synthetic organic compound with potential applications in pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Fluoro-2-methylphenethyl alcohol is a synthetic organic compound with potential applications in pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, robust and reliable analytical methods for its quantification are paramount for quality control, process monitoring, and regulatory compliance. This application note provides a comprehensive guide to developing and validating analytical methods for the quantification of 3-Fluoro-2-methylphenethyl alcohol in various matrices. The methodologies described herein are grounded in established analytical principles and adhere to international regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The choice of analytical technique is contingent on several factors, including the sample matrix, required sensitivity, and the intended purpose of the analysis. This document will detail two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Physicochemical Properties and Method Selection Rationale

3-Fluoro-2-methylphenethyl alcohol is a moderately polar molecule due to the presence of the hydroxyl group and the fluorine atom. Its volatility makes it amenable to analysis by Gas Chromatography (GC). The presence of a phenyl ring provides a chromophore, enabling detection by UV spectroscopy, which is the basis for the HPLC-UV method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and semi-volatile compounds.[6][7] GC provides excellent separation based on boiling point and polarity, while MS offers high sensitivity and specificity for detection and quantification.[6][8] For compounds with active hydrogens, such as alcohols, derivatization may be employed to improve peak shape and thermal stability.[9]

  • High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique for the separation and quantification of a wide range of compounds.[10][11] For 3-Fluoro-2-methylphenethyl alcohol, a reversed-phase HPLC method using a C18 column is proposed.[12] This method separates compounds based on their hydrophobicity.[12] Detection is achieved by monitoring the UV absorbance of the analyte.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it an ideal choice for trace-level quantification and impurity profiling.

Experimental Protocol

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Fluoro-2-methylphenethyl alcohol reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or isopropanol).

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Dissolve the sample containing 3-Fluoro-2-methylphenethyl alcohol in the chosen solvent to achieve a concentration within the calibration range.

  • (Optional) Derivatization: To improve peak shape and reduce tailing, derivatization of the hydroxyl group can be performed. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

GC-MS Parameters:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification

Data Analysis:

  • Quantification is performed by constructing a calibration curve from the peak areas of the working standards versus their concentrations. The concentration of the analyte in the sample is then determined from this curve.

Method Validation

The GC-MS method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[1]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank sample and a sample spiked with potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery studies at three different concentration levels.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV is a robust and widely used technique for routine quality control analysis.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Fluoro-2-methylphenethyl alcohol reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 3-Fluoro-2-methylphenethyl alcohol in the mobile phase to achieve a concentration within the calibration range.

HPLC-UV Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need optimization.[10]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (or the λmax determined by PDA scan)

Data Analysis:

  • Quantification is performed by constructing a calibration curve from the peak areas of the working standards versus their concentrations.

Method Validation

Similar to the GC-MS method, the HPLC-UV method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, LOD, and LOQ.[1]

Diagrams

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Solvent (e.g., Methanol) A->B C Prepare Stock & Working Standards B->C F Inject Sample into GC C->F D Dissolve/Dilute Sample E (Optional) Derivatization D->E E->F G Separation on Capillary Column F->G H Ionization (EI) G->H I Mass Analysis (SIM) H->I J Peak Integration I->J K Construct Calibration Curve J->K L Quantify Analyte K->L

Caption: GC-MS workflow for the quantification of 3-Fluoro-2-methylphenethyl alcohol.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Mobile Phase A->B C Prepare Stock & Working Standards B->C E Inject Sample into HPLC C->E D Dissolve/Dilute Sample D->E F Separation on C18 Column E->F G UV Detection F->G H Peak Integration G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: HPLC-UV workflow for the quantification of 3-Fluoro-2-methylphenethyl alcohol.

Summary of Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of the analytical methods described, in accordance with regulatory guidelines.[1][3][14]

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
LOD Signal-to-Noise Ratio ≥ 3
LOQ Signal-to-Noise Ratio ≥ 10

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of 3-Fluoro-2-methylphenethyl alcohol using GC-MS and HPLC-UV. The specific parameters provided should be considered as a starting point and may require further optimization based on the specific sample matrix and analytical instrumentation. Adherence to the principles of method validation outlined in ICH and FDA guidelines is essential to ensure the reliability and accuracy of the analytical data.[2][15][4][5]

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Published June 1995. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Published March 6, 2024. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 17, 2021. [Link]

  • ProPharma. Essential FDA Guidelines for Bioanalytical Method Validation. Published December 26, 2025. [Link]

  • ICH. Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • ICH. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Published July 2015. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Published June 25, 2024. [Link]

  • Analytical Methods. Published August 16, 2013. [Link]

  • ALS Environmental. New Accredited Analytical Method for testing Fluorotelomer Alcohols in water. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • SIELC Technologies. HPLC Determination of Phenethyl alcohol on Newcrom BH Column. [Link]

  • Journal of Medicinal and Chemical Sciences. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Published March 15, 2023. [Link]

  • GL Sciences. HPLC Column Technical Guide. [Link]

  • Current Protocols in Toxicology. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Published November 15, 2017. [Link]

  • Indian Journal of Pharmaceutical Sciences. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • Restek Resource Hub. Alcoholic Beverage Analysis by GC. Published November 18, 2025. [Link]

  • OSTI.GOV. The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances. [Link]

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Method

Advanced HPLC Method Development and Validation for 3-Fluoro-2-methylphenethyl alcohol

Analytical Challenge & Analyte Profiling 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8) is a fluorinated aromatic alcohol with a molecular weight of 154.18 g/mol [1]. In pharmaceutical and materials science, fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Challenge & Analyte Profiling

3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8) is a fluorinated aromatic alcohol with a molecular weight of 154.18 g/mol [1]. In pharmaceutical and materials science, fluorinated aromatics are highly valued for their enhanced metabolic stability and lipophilicity. However, their synthesis frequently generates closely related positional isomers (e.g., 4-fluoro-2-methyl or 3-fluoro-4-methyl analogs) and des-fluoro impurities.

The primary analytical challenge lies in resolving these structurally rigid positional isomers. Because they possess nearly identical hydrophobic partition coefficients (LogP), traditional reversed-phase C18 columns—which separate analytes primarily via dispersive hydrophobic interactions—often yield co-eluting peaks and poor resolution. To achieve baseline separation, the chromatographic method must exploit the unique electronic distribution of the fluorinated aromatic ring.

Scientific Rationale & Causality (E-E-A-T)

To build a robust, self-validating analytical method, every parameter must be selected based on fundamental physicochemical principles rather than empirical guesswork.

Stationary Phase Selection: The Advantage of PFP over C18

For fluorinated aromatics, a Pentafluorophenyl (PFP) stationary phase is vastly superior to a standard alkyl (C18) phase. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment and an electron-deficient cavity[2]. This enables multiple orthogonal retention mechanisms:

  • π−π Interactions: The electron-deficient PFP ring acts as a π -acceptor, interacting strongly with the electron-rich regions of the analyte's aromatic ring.

  • Dipole-Dipole Interactions: The carbon-fluorine bonds in both the stationary phase and the analyte align to maximize electrostatic attraction[3].

  • Hydrogen Bonding: The PFP phase facilitates hydrogen bonding with the hydroxyl group of the phenethyl alcohol, providing shape selectivity that easily resolves positional isomers that a C18 column cannot[3].

Mobile Phase & pH Control

An acidic mobile phase consisting of Water and Acetonitrile with 0.1% Formic Acid is selected.

  • Solvent Choice: Acetonitrile is an aprotic solvent. Unlike methanol (a protic solvent), acetonitrile does not compete for the hydrogen-bonding sites between the PFP stationary phase and the analyte's alcohol group, thereby preserving the column's unique selectivity.

  • pH Control: Although 3-Fluoro-2-methylphenethyl alcohol is a neutral molecule, residual silanol groups on the silica backbone of the column can ionize at a neutral pH. Adding 0.1% Formic Acid (pH ~2.7) ensures these silanols remain fully protonated, completely suppressing secondary ion-exchange interactions that would otherwise cause severe peak tailing for trace basic impurities[3].

Detector Wavelength Selection

Aromatic alcohols exhibit two primary UV absorbance bands: a strong π→π∗ transition near 210 nm and a weaker, fine-structure n→π∗ transition around 260 nm[4]. The method utilizes 210 nm for primary quantification to ensure maximum sensitivity for low-level impurities, while monitoring 260 nm for peak purity confirmation.

Method Development Workflow

HPLC_Workflow Start Analyte Profiling 3-Fluoro-2-methylphenethyl alcohol ColScreen Stationary Phase Selection (PFP vs C18) Start->ColScreen MobPhase Mobile Phase Optimization (0.1% FA in H2O / ACN) ColScreen->MobPhase Orthogonal Selectivity (π-π) Validation Method Validation (ICH Q2 Guidelines) MobPhase->Validation Peak Symmetry Achieved Routine Routine QC & Purity Assessment Validation->Routine Protocol Validated

Caption: Logical workflow for the HPLC method development and validation of fluorinated aromatic alcohols.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Core-Shell PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 2.7 µm[2]
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C (Maintains consistent mass transfer kinetics)
Injection Volume 10 µL
Detection (UV/PDA) 210 nm (Quantification) / 260 nm (Peak Purity)
Diluent 50:50 Water:Acetonitrile (v/v)
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.08020High aqueous to focus the analyte at the column head.
2.08020Isocratic hold to stabilize baseline.
12.04060Linear gradient to elute the main peak and positional isomers.
15.01090Column wash step to remove highly lipophilic impurities.
15.18020Return to initial conditions.
20.08020Re-equilibration (5 column volumes).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating System Suitability Testing (SST) and bracketing standards, the method ensures that any mechanical or chemical drift is detected before data is accepted[5].

Step 1: Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water. Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

  • Diluent: Mix 500 mL of Milli-Q water with 500 mL of Acetonitrile. Note: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch effects (e.g., peak splitting or fronting).

  • Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 3-Fluoro-2-methylphenethyl alcohol reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume[5].

  • Sample Solution: Prepare identically to the standard solution using the test sample. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: System Setup and Equilibration
  • Purge the HPLC pumps with Mobile Phases A and B for 5 minutes at 2.0 mL/min to remove air bubbles.

  • Install the PFP column and equilibrate at the initial gradient conditions (80% A / 20% B) at 1.0 mL/min for at least 30 minutes until a stable baseline is achieved[5].

Step 3: Self-Validating Injection Sequence

Execute the following sequence to ensure data integrity:

  • Blank (Diluent): 2 injections. (Verifies no carryover or ghost peaks).

  • System Suitability Test (SST): 5 consecutive injections of the Standard Solution.

  • Samples: Inject unknown samples (maximum 10 injections per block).

  • Bracketing Standard: 1 injection of the Standard Solution. (Ensures retention time and response stability throughout the run).

Table 3: System Suitability Specifications (Acceptance Criteria)
ParameterAcceptance CriteriaCausality / Implication
Retention Time (RT) RSD ≤1.0% Confirms pump flow rate stability and column equilibration.
Peak Area RSD (n=5) ≤2.0% Confirms autosampler precision and detector linearity[5].
Tailing Factor ( Tf​ ) 0.8−1.5 Ensures no secondary ion-exchange interactions with silanols.
Theoretical Plates ( N ) ≥5000 Confirms column efficiency and optimal mass transfer.
Resolution ( Rs​ ) ≥1.5 Minimum baseline separation from closest positional isomer.

Method Validation Strategy (ICH Q2 Framework)

To transition this method from development to routine Quality Control, it must be validated according to ICH Q2(R2) guidelines:

  • Specificity: Force-degrade the sample (acid, base, peroxide, heat, UV) and inject. Use a Photodiode Array (PDA) detector to perform peak purity analysis. The purity angle must be less than the purity threshold for the 3-Fluoro-2-methylphenethyl alcohol peak.

  • Linearity: Prepare standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (1.0 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 [4].

  • Accuracy (Recovery): Spike known amounts of the standard into a placebo/blank matrix at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%[6].

References

  • Academic Journals - Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. Available at:[Link]

  • ResearchGate - Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC). Available at:[Link]

  • Phenomenex - Luna PFP(2) HPLC Columns: Selectivity for Halogenated Compounds. Available at:[Link]

  • LCGC International - Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Available at:[Link]

Sources

Application

Application Note: Utilizing 3-Fluoro-2-methylphenethyl alcohol as a Bio-Orthogonal Tracer in Advanced Biological Assays

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Assay Biologists, Medicinal Chemists, and DMPK Scientists Strategic Rationale & Analyte Causality In modern drug discovery, the de...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Assay Biologists, Medicinal Chemists, and DMPK Scientists

Strategic Rationale & Analyte Causality

In modern drug discovery, the demand for high-fidelity, interference-free biological assays has driven the adoption of bio-orthogonal tracers. 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8)[1] serves as an exceptional dual-modality tracer, bridging the gap between biophysical fragment-based screening (FBS) and biochemical metabolic profiling.

The strategic selection of this specific fluorinated phenethyl alcohol is grounded in two mechanistic pillars:

  • 19 F NMR Hyper-Responsiveness: Fluorine-19 possesses a nuclear spin of ½, 100% natural isotopic abundance, and a gyromagnetic ratio that yields 83% the sensitivity of 1 H[2]. More importantly, the 19 F chemical shift is exquisitely sensitive to local microenvironment changes (e.g., van der Waals contacts upon protein binding)[2]. Because biological macromolecules and typical assay buffers lack endogenous fluorine, 19 F NMR provides spectra with zero background interference, eliminating the false positives common in optical assays[3].

  • Metabolic Surrogate Viability: The phenethyl alcohol moiety is a structural analog to endogenous trace amines and monoamine neurotransmitters. It acts as a highly specific surrogate substrate for metabolic enzymes (e.g., Cytochrome P450s and dehydrogenases). The fluorine atom introduces a specific mass defect and distinct fragmentation pattern (loss of HF) during collision-induced dissociation (CID), enabling ultra-sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) tracking.

Table 1: Physicochemical & Tracer Properties
PropertyValue / CharacteristicAnalytical Advantage
CAS Number 1000505-25-8[1]Standardized commercial availability.
Molecular Weight 154.18 g/mol [1]Ideal fragment size (Rule of Three compliant) for FBDD.
19 F Natural Abundance 100%[2]Maximum signal-to-noise ratio without isotopic enrichment.
Background Interference Zero (Bio-orthogonal)[2]Eliminates autofluorescence and matrix suppression issues.
Enzymatic Liability Primary AlcoholReadily oxidized, allowing real-time functional tracking.

Assay Workflow Visualization

The following diagram illustrates the divergent, dual-modality application of the tracer depending on the assay objective: biophysical binding vs. biochemical clearance.

TracerAssays cluster_NMR 19F NMR Fragment Screening cluster_MS LC-MS/MS Metabolic Profiling Tracer 3-Fluoro-2-methylphenethyl alcohol (Assay Tracer) NMR_Inc Incubation with Target Protein Tracer->NMR_Inc MS_Inc Microsomal Enzyme Incubation Tracer->MS_Inc NMR_Acq CPMG Pulse Sequence (T2 Relaxation Filter) NMR_Inc->NMR_Acq Measure Free vs Bound NMR_Res Quantify Binding Affinity (Kd) NMR_Acq->NMR_Res MS_Acq MRM Mass Spectrometry (Specific Mass Defect) MS_Inc->MS_Acq Monitor Oxidation MS_Res Determine Clearance (CLint) MS_Acq->MS_Res

Dual-modality biological assay workflow utilizing 3-Fluoro-2-methylphenethyl alcohol.

Protocol A: 19 F NMR Fragment-Based Screening (FBS)

Causality & System Design

To detect weak transient binding ( Kd​ in the μ M to mM range) typical of fragment screening, we utilize the Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion sequence[4].

  • The Physics: Small molecules like our tracer tumble rapidly in solution, resulting in long transverse relaxation times ( T2​ ) and sharp NMR peaks. Large target proteins tumble slowly, yielding short T2​ times and broad peaks.

  • The Mechanism: When the tracer binds to the protein, it temporarily adopts the protein's slow tumbling rate. The CPMG pulse sequence acts as a T2​ filter, intentionally dephasing signals with short T2​ times. Consequently, binding is observed as a dose-dependent line broadening and reduction in the tracer's 19 F signal intensity[4].

Self-Validating Protocol Steps
  • Sample Preparation:

    • Prepare a 50 μ M solution of 3-Fluoro-2-methylphenethyl alcohol in deuterated assay buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, 10% D 2​ O, pH 7.4).

    • Internal Control (Critical): Spike in 10 μ M Trifluoroacetic acid (TFA). TFA does not bind to most proteins and serves as a continuous internal reference for magnetic field homogeneity and shimming integrity.

  • Protein Titration:

    • Aliquot the tracer solution into 5 mm NMR tubes. Add the target protein at varying concentrations (e.g., 0, 5, 10, and 25 μ M).

  • NMR Acquisition:

    • Acquire 1D 19 F spectra using a CPMG pulse sequence on a spectrometer equipped with a 19 F-tuned cryoprobe[2].

    • Set the spin-echo delay ( τ ) to 1 ms and the total relaxation filter time to 100-200 ms.

  • Data Analysis & Validation:

    • Integrate the primary 19 F peak of the tracer.

    • Validation Gate: Check the TFA peak integral. If the TFA signal varies by >5% across the titration series, the data is invalid (indicating poor shimming or aggregation), and the run must be discarded.

    • Calculate the bound fraction based on the attenuation of the tracer's peak relative to the 0 μ M protein control to derive the Kd​ .

Protocol B: LC-MS/MS Metabolic Stability Assay

Causality & System Design

In drug metabolism and pharmacokinetics (DMPK), tracking the oxidative clearance of phenethylamine derivatives is critical. 3-Fluoro-2-methylphenethyl alcohol acts as a surrogate substrate for hepatic enzymes. The primary metabolic route is the oxidation of the primary alcohol to 3-fluoro-2-methylphenylacetic acid.

  • The Mechanism: By monitoring the depletion of the parent tracer via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, we can calculate the intrinsic clearance ( CLint​ ). The unique mass defect of the fluorine atom ensures that endogenous biological matrix components do not interfere with the analyte signal.

Self-Validating Protocol Steps
  • Matrix Preparation:

    • Thaw human liver microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Tracer Incubation:

    • Pre-warm the HLM suspension to 37°C for 5 minutes.

    • Spike 3-Fluoro-2-methylphenethyl alcohol to a final concentration of 1 μ M.

  • Reaction Initiation & Sampling:

    • Validation Gate (Negative Control): Split the reaction into two vials. To Vial A, add 1 mM NADPH (cofactor). To Vial B, add an equivalent volume of buffer (No-NADPH control).

    • Incubate at 37°C. Remove 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching & Extraction:

    • Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Acquisition:

    • Inject 5 μ L of the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer.

    • Monitor the specific MRM transition for the tracer (e.g.,[M+H]+ [M+H-HF]+).

  • Data Analysis & Validation:

    • Plot the natural log of the remaining tracer peak area versus time.

    • Validation Gate: The tracer concentration in Vial B (No-NADPH) must remain >95% of the initial concentration. Depletion in Vial B indicates chemical instability or non-CYP mediated degradation, invalidating the CYP-mediated CLint​ calculation.

    • Calculate CLint​ from the slope of the linear regression in Vial A.

Comparative Assay Metrics

Table 2: Modality Performance Summary
Metric 19 F NMR (Protocol A)LC-MS/MS (Protocol B)
Primary Output Binding Affinity ( Kd​ ), Structural KineticsIntrinsic Clearance ( CLint​ ), Half-life ( t1/2​ )
Working Concentration 10 μ M – 100 μ M1 nM – 1 μ M
Matrix Tolerance High (Bio-orthogonal)Moderate (Requires extraction)
Throughput Medium (2-5 mins per sample)High (1-2 mins per sample)
Destructive? No (Sample can be recovered)Yes (Protein precipitation required)

References

  • abcr Gute Chemie. (n.d.). AB426875 | CAS 1000505-25-8: 3-Fluoro-2-methylphenethyl alcohol.
  • Gee, C. T., Arntson, K. E., Urick, A. K., Mishra, N. K., Hawk, L. M. L., Wisniewski, A. J., & Pomerantz, W. C. K. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11, 1414–1427.
  • Dalvit, C. (2007). Ligand- and substrate-based 19F NMR screening: Principles and applications to drug discovery. Progress in Nuclear Magnetic Resonance Spectroscopy, 51(4), 243-271.
  • Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Chemical Biology, 9(6), 1242–1250.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-Fluoro-2-methylphenethyl alcohol synthesis

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8)[1]. This portal is designed for research scientists and drug development professionals seeking to optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8)[1]. This portal is designed for research scientists and drug development professionals seeking to optimize the reduction of 3-Fluoro-2-methylphenylacetic acid (CAS: 500912-16-3)[2].

Below, you will find validated protocols, comparative yield data, and an in-depth troubleshooting Q&A guide to resolve common bottlenecks in this specific synthetic transformation.

Process Workflow & Mechanistic Strategy

The direct reduction of phenylacetic acid derivatives to their corresponding primary alcohols requires highly chemoselective reducing agents. While Lithium Aluminum Hydride (LiAlH₄) is a classic reagent for this transformation[3], Borane (BH₃) based systems often provide superior yields and milder conditions, avoiding the formation of intractable aluminum salt emulsions during workup[4].

Workflow SM 3-Fluoro-2-methylphenylacetic acid (Starting Material) Route1 Route A: BH3·THF (0 °C to RT, 12h) SM->Route1 Route2 Route B: NaBH4 / I2 (THF, 0 °C to Reflux, 6h) SM->Route2 Workup Acidic Quench & Borate Cleavage (MeOH / 1M HCl) Route1->Workup Route2->Workup Product 3-Fluoro-2-methylphenethyl alcohol (Target Product) Workup->Product

Workflow for the high-yield synthesis of 3-Fluoro-2-methylphenethyl alcohol.

Standard Operating Procedure (SOP): In Situ BH₃ Generation

To maximize yield while minimizing reagent costs and stability issues associated with commercial BH₃·THF, we recommend the in situ generation of Borane using Sodium Borohydride (NaBH₄) and Iodine (I₂) or Boron Trifluoride Etherate (BF₃·OEt₂)[4].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Flush thoroughly with Argon.

  • Reagent Loading: Charge the flask with NaBH₄ (2.5 equivalents) and anhydrous Tetrahydrofuran (THF) (0.5 M relative to the substrate).

  • Substrate Addition: Dissolve 3-Fluoro-2-methylphenylacetic acid (1.0 equivalent) in anhydrous THF and add it to the NaBH₄ suspension at 0 °C. Stir for 15 minutes.

  • Activation (Critical Step): Dissolve I₂ (1.0 equivalent) in anhydrous THF and add it dropwise via the dropping funnel at 0 °C. Caution: This step is highly exothermic and evolves H₂ gas. The causality here is that I₂ oxidizes NaBH₄ to form BH₃ and NaI.

  • Reaction: Remove the ice bath and heat the reaction to reflux for 4 to 6 hours. Monitor conversion via TLC (Hexanes:EtOAc 7:3).

  • Quenching & Borate Cleavage: Cool the mixture to 0 °C. Carefully add Methanol dropwise until effervescence ceases. Stir for 30 minutes. Add 1M HCl and stir for an additional 1 hour at room temperature to hydrolyze the stable borate esters.

  • Extraction: Concentrate the mixture under reduced pressure to remove THF/MeOH. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol.

Quantitative Yield Optimization Data

The table below summarizes the expected outcomes when applying different reducing environments to 3-Fluoro-2-methylphenylacetic acid.

Reducing AgentEquivalentsSolventTemp / TimeConversionIsolated YieldTechnical Notes
LiAlH₄ 2.0THF0 °C to RT, 4h>95%68 - 72%Fieser workup required; risk of product trapping in Al salts[3].
BH₃·THF 2.5THF0 °C to RT, 12h>98%85 - 88%Highly efficient, but reagent is moisture-sensitive and degrades over time.
NaBH₄ / I₂ 2.5 / 1.0THFReflux, 6h>98%87 - 91% Robust, scalable, and cost-effective in situ BH₃ generation.
NaBH₄ 3.0MeOHRT, 24h<5%N/ANaBH₄ alone is insufficiently electrophilic to reduce carboxylic acids.

Troubleshooting Guide & FAQs

Q1: My TLC shows complete consumption of the starting material, but my isolated yield of 3-Fluoro-2-methylphenethyl alcohol is below 60%. Where is the mass loss occurring? A1: The most common cause of mass loss in this synthesis is incomplete cleavage of the intermediate borate esters. When BH₃ reduces a carboxylic acid, it forms a robust trialkyl borate complex ( B(OR)3​ ). If you only perform a mild aqueous workup, the product remains trapped in the aqueous phase as a water-soluble boron complex. Solution: You must perform a rigorous acidic quench. After quenching the excess hydride with methanol, add 1M HCl and stir vigorously for at least 1 hour (or reflux briefly) to fully hydrolyze the B-O bonds before extraction.

Q2: I am recovering a significant amount of unreacted 3-Fluoro-2-methylphenylacetic acid when using commercial BH₃·THF. How can I fix this? A2: Borane-THF is highly susceptible to moisture degradation, slowly converting to inactive boric acid derivatives. If your reagent bottle has been opened multiple times, the effective molarity is likely much lower than stated. Solution: Titrate your BH₃·THF solution prior to use, or switch to the self-validating NaBH₄/I₂ protocol described above, which guarantees fresh BH₃ generation in the reaction matrix.

Q3: Can I use a two-step esterification-reduction route instead of direct acid reduction? A3: Yes. You can convert the acid to a methyl or propyl ester using a TiCl₄-assisted direct esterification[5] or standard Fischer esterification, followed by reduction with NaBH₄ in refluxing ethanol or LiAlH₄. However, this introduces an additional purification step and decreases overall throughput. Direct reduction is highly preferred for phenethyl alcohol synthesis.

Q4: During extraction, the product seems to partition poorly into the organic layer. How can I improve recovery? A4: Phenethyl alcohols with low molecular weights exhibit partial solubility in water. Solution: Saturate the aqueous layer with solid NaCl (salting-out effect) prior to extraction with Ethyl Acetate. This alters the ionic strength of the aqueous phase, significantly driving the organic alcohol into the organic layer.

Troubleshooting Logic Tree

LogicTree Issue Issue: Isolated Yield < 60% Check1 Check TLC/NMR: Is Starting Material Present? Issue->Check1 Check2 Check Aqueous Phase: Is Product Trapped? Issue->Check2 Sol1 Reagent degraded. Use fresh BH3 or NaBH4/I2 Check1->Sol1 Yes (Incomplete Conversion) Sol2 Incomplete borate cleavage. Increase HCl quench time. Check2->Sol2 Yes (Borate Esters Intact) Sol3 Poor extraction partitioning. Saturate aq. layer with NaCl. Check2->Sol3 No (Lost in Wash)

Diagnostic logic tree for resolving low yields in phenethyl alcohol synthesis.

References

  • Benchchem: 3-Fluoro-2-methylphenylacetic acid. Benchchem.
  • AB426875 | CAS 1000505-25-8 – abcr Gute Chemie. abcr.com.
  • Titanium Tetrachloride-Assisted Direct Esterific
  • Give the expected organic product when phenylacetic acid, PhCH. Vaia.
  • First total synthesis of 7-(3,4-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one. Taylor & Francis.

Sources

Optimization

identifying side reactions in 3-Fluoro-2-methylphenethyl alcohol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub to address the mechanistic pitfalls and side reactions commonly encountered during the synthesis of 3-f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub to address the mechanistic pitfalls and side reactions commonly encountered during the synthesis of 3-fluoro-2-methylphenethyl alcohol. This guide bypasses generic advice, focusing instead on the chemical causality behind reaction failures and providing self-validating protocols to ensure experimental success.

We will explore the two most prevalent industrial and laboratory synthetic routes: the Grignard addition to ethylene oxide and the Lithium Aluminum Hydride (LiAlH4) reduction of 3-fluoro-2-methylphenylacetic acid .

Route A: Grignard Reaction with Ethylene Oxide

In this route, 3-fluoro-2-methylphenylmagnesium bromide is generated and subsequently reacted with ethylene oxide to yield the target alcohol. While highly effective for ascending a homologous series, the highly reactive nature of the intermediates makes this pathway prone to specific side reactions.

Troubleshooting & FAQs

Q1: My GC-MS shows a high yield of a high-molecular-weight byproduct (m/z ~218) instead of my target alcohol. What is causing this? A: You are observing a Wurtz-type coupling product (3,3'-difluoro-2,2'-dimethyl-1,1'-biphenyl). This homocoupled dimer forms when a newly generated Grignard reagent molecule reacts directly with an unreacted molecule of the starting organic halide[1]. The causality here is kinetic: if the bulk concentration of the unreacted halide is too high, the highly nucleophilic Grignard reagent diffusing from the magnesium surface will encounter the halide before it can disperse into the solvent, triggering an SN2 or radical coupling reaction[2],[1]. Elevated temperatures further accelerate this exothermic side reaction[1].

Q2: I am detecting a significant impurity at m/z 124/126. What is this, and how do I prevent it? A: This is ethylene bromohydrin. When ethylene oxide is introduced to the Grignard reagent, a known secondary reaction occurs where the epoxide reacts with magnesium bromide (MgBr2)[3]. MgBr2 is inherently present in the reaction mixture due to the Schlenk equilibrium ( 2RMgBr⇌R2​Mg+MgBr2​ ). To mitigate this, avoid using excess magnesium bromide as an additive, maintain strict temperature controls during the epoxide addition, and ensure the Grignard reagent is fully formed before introducing the ethylene oxide[3].

G1 Grignard 3-Fluoro-2-methylphenylmagnesium bromide (Active Grignard) Target 3-Fluoro-2-methylphenethyl alcohol (Target Product) Grignard->Target + Ethylene Oxide (Controlled Temp) Wurtz Biaryl Dimer (Wurtz Coupling) Grignard->Wurtz + Unreacted Halide (High Local Conc.) Halide 3-Fluoro-2-methylbromobenzene (Unreacted Halide) EtO Ethylene Oxide (Electrophile) Bromohydrin Ethylene Bromohydrin (MgBr2 Ring Opening) EtO->Bromohydrin + MgBr2 (Schlenk Equilibrium)

Grignard reaction pathways illustrating target synthesis and common side reactions.

Protocol 1: Optimized Grignard Synthesis (Self-Validating System)
  • Magnesium Activation: Add magnesium turnings (1.2 eq) to a flame-dried flask under inert gas. Add a single crystal of iodine and gently heat.

    • Self-Validation Checkpoint: The sublimation of iodine and the fading of its purple color confirm the removal of the oxide layer, exposing the active magnesium surface[1].

  • Initiation: Add 5% of the total 3-fluoro-2-methylbromobenzene dissolved in anhydrous 2-Methyltetrahydrofuran (2-MeTHF).

    • Self-Validation Checkpoint: The onset of a gentle reflux and the appearance of a cloudy, gray suspension confirm successful initiation[1].

  • Controlled Halide Addition: Add the remaining halide solution dropwise over 1–2 hours. Causality: Slow addition keeps the bulk halide concentration near zero, suppressing Wurtz coupling[1].

  • Epoxide Addition & Quench: Cool the mixture to 0°C. Introduce ethylene oxide slowly. After reaction completion, quench with saturated aqueous NH4Cl.

    • Self-Validation Checkpoint: The complete dissolution of solid magnesium salts into the aqueous layer indicates a successful and complete quench.

Route B: Carboxylic Acid Reduction

This route utilizes Lithium Aluminum Hydride (LiAlH4) to reduce 3-fluoro-2-methylphenylacetic acid directly to the target alcohol[4]. While LiAlH4 is a highly efficient reducing agent, its aggressive hydridic nature can lead to over-reduction or functional group cleavage if not strictly controlled[5].

Troubleshooting & FAQs

Q3: I am using LiAlH4, but my isolated product lacks the fluorine atom (m/z 136). What happened? A: You are experiencing hydrodefluorination, resulting in the formation of 2-methylphenethyl alcohol. LiAlH4 is a powerful hydride donor. Under forcing conditions (such as prolonged reflux or a massive stoichiometric excess of LiAlH4), the highly hydridic aluminate complex can facilitate the cleavage of the C–F bond[5]. This often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism or stereoselective fluoride elimination, especially if the aromatic ring is electronically activated[5],[6]. To prevent this, reactions involving fluorinated arenes should be run at the lowest effective temperature (typically 0°C to room temperature) and strictly monitored for completion to avoid unnecessary exposure to the hydride[6].

Q4: My reaction stalled, and I isolated 3-fluoro-2-methylphenylacetaldehyde. Why didn't it reduce all the way to the alcohol? A: Incomplete reduction to the aldehyde occurs when there is an insufficient ratio of active hydride to substrate, or if the reaction is quenched prematurely. LiAlH4 degrades over time upon exposure to atmospheric moisture, forming insoluble lithium aluminates. If your LiAlH4 is old, the effective molarity of active hydride is lower than calculated.

G2 Acid 3-Fluoro-2-methylphenylacetic acid (Starting Material) Aluminate Aluminate Intermediate Acid->Aluminate + LiAlH4 LiAlH4 LiAlH4 / THF (Reducing Agent) LiAlH4->Aluminate Target 3-Fluoro-2-methylphenethyl alcohol (Target Product) Aluminate->Target Standard Workup (0°C to RT) Defluorinated 2-Methylphenethyl alcohol (Hydrodefluorination) Aluminate->Defluorinated Prolonged Reflux (Excess Hydride) Aldehyde 3-Fluoro-2-methylphenylacetaldehyde (Incomplete Reduction) Aluminate->Aldehyde Premature Quench (Insufficient Hydride)

LiAlH4 reduction pathways showing target formation, defluorination, and incomplete reduction.

Protocol 2: Controlled LiAlH4 Reduction (Self-Validating System)
  • Hydride Suspension: Suspend fresh LiAlH4 (1.5 eq) in anhydrous THF at 0°C under nitrogen.

  • Substrate Addition: Dissolve 3-fluoro-2-methylphenylacetic acid in THF and add dropwise to the hydride suspension.

    • Self-Validation Checkpoint: Vigorous hydrogen gas evolution will occur. Monitor your bubbler; the rate of gas evolution directly validates the reaction between the acidic proton and the hydride.

  • Controlled Reduction: Stir at room temperature for 2 hours. Do not reflux. Causality: Room temperature provides sufficient kinetic energy for the reduction of the carbonyl without crossing the activation energy threshold required for C–F bond cleavage[5].

  • Fieser Workup (n:n:3n method): Cool to 0°C. For every x grams of LiAlH4 used, sequentially add x mL of water, x mL of 15% NaOH (aq), and 3x mL of water. Stir vigorously for 15 minutes.

    • Self-Validation Checkpoint: The formation of a crisp, white, granular precipitate (sodium aluminate, NaAlO2) that settles rapidly indicates a successful quench. If the mixture remains a thick, unfilterable gray gel, the aluminate salts have not fully crystallized, risking product entrapment.

Diagnostic Data & Side Product Identification

Use the following quantitative data to diagnose your crude reaction mixtures via GC-MS.

Side Product / ImpuritySynthetic RoutePrimary CauseDiagnostic Mass (m/z)Mitigation Strategy
Biaryl Dimer (Wurtz) GrignardHigh local halide concentration / Elevated Temp~218Dropwise halide addition; maintain gentle reflux; use 2-MeTHF.
Ethylene Bromohydrin GrignardMgBr2 reaction with ethylene oxide124, 126Avoid excess MgBr2; control Schlenk equilibrium.
3-Fluoro-2-methylbenzene GrignardMoisture quenching the Grignard reagent110Strict anhydrous techniques; flame-dry glassware.
2-Methylphenethyl alcohol ReductionHydrodefluorination from excess LiAlH4 / Heat136Limit LiAlH4 equivalents; avoid prolonged reflux.
3-Fluoro-2-methylphenylacetaldehyde ReductionIncomplete reduction / Premature quench152Ensure fresh LiAlH4; allow complete reaction time.

Sources

Troubleshooting

troubleshooting HPLC separation of 3-Fluoro-2-methylphenethyl alcohol isomers

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals strug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals struggling with the resolution of halogenated aromatic isomers.

Separating positional isomers of 3-Fluoro-2-methylphenethyl alcohol (e.g., distinguishing the 3-fluoro-2-methyl isomer from the 4-fluoro-2-methyl or 3-fluoro-4-methyl variants) is a classic chromatographic challenge. Because these molecules possess identical molecular weights and virtually indistinguishable lipophilicities (LogP), traditional reversed-phase approaches often fail.

This guide provides the mechanistic causality behind these failures and outlines a self-validating workflow to achieve baseline resolution.

I. Diagnostic Troubleshooting Workflow

Before adjusting your instrument parameters, consult the diagnostic logic flow below to identify the root cause of isomer co-elution.

DiagnosticWorkflow Start Issue: Co-elution of 3-Fluoro-2-methylphenethyl alcohol isomers ColCheck Is the column C18/C8? Start->ColCheck SwitchPFP Action: Switch to PFP (Pentafluorophenyl) Column ColCheck->SwitchPFP Yes MPCheck Is the organic modifier Acetonitrile (ACN)? ColCheck->MPCheck No (Already PFP) SwitchPFP->MPCheck SwitchMeOH Action: Switch to Methanol (Maximizes π-π interactions) MPCheck->SwitchMeOH Yes PeakCheck Are peaks tailing? MPCheck->PeakCheck No (Already MeOH) SwitchMeOH->PeakCheck AddBuffer Action: Add 10mM Ammonium Formate (pH 4.0) to aqueous PeakCheck->AddBuffer Yes Success Result: Baseline Resolution (Rs > 1.5) PeakCheck->Success No (Symmetrical) AddBuffer->Success

Figure 1: Diagnostic decision tree for resolving fluorinated phenethyl alcohol isomers.

II. Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why are my 3-Fluoro-2-methylphenethyl alcohol isomers completely co-eluting on a standard C18 column? A: Standard alkyl phases (C8 and C18) rely almost entirely on dispersive (hydrophobic) interactions[1]. Because positional isomers of 3-fluoro-2-methylphenethyl alcohol have the exact same molecular formula and nearly identical hydrophobic surface areas, a C18 column cannot distinguish between them. To separate these isomers, you must exploit differences in their electron density distribution and molecular shape rather than their hydrophobicity.

Q2: What stationary phase should I use instead, and why does it work? A: You should transition to a Pentafluorophenyl (PFP) stationary phase. The rigid ring system of the PFP phase acts as a Lewis acid and provides enhanced shape selectivity for positional isomers of halogenated compounds[2]. Unlike C18, PFP columns offer multiple orthogonal retention mechanisms:

  • π-π Charge Transfer: The electron-deficient pentafluorophenyl ring interacts strongly with the electron-rich aromatic ring of your phenethyl alcohol.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact with the C-F bond on your analyte[1].

  • Steric Recognition: The rigid, planar nature of the PFP ligand can distinguish subtle differences in the ortho/meta/para positioning of the fluoro and methyl groups[2].

Q3: I switched to a PFP column, but I am still not getting baseline resolution. I am using Water/Acetonitrile. What is wrong? A: The issue is your choice of organic modifier. Acetonitrile contains a carbon-nitrogen triple bond, which is rich in π-electrons. These solvent π-electrons actively compete with your analyte for the π-π charge transfer sites on the PFP ring, effectively suppressing the column's unique selectivity. Solution: Switch your organic modifier to Methanol . Methanol is a protic solvent lacking π-electrons; it operates purely via dispersive and hydrogen-bonding mechanisms, allowing the PFP stationary phase to fully engage in shape-selective and charge-transfer interactions with the 3-Fluoro-2-methylphenethyl alcohol isomers.

Q4: My isomers are separating, but the peaks are exhibiting severe tailing (Asymmetry factor > 1.8). How do I correct this? A: Peak tailing on fluorinated phases is frequently caused by secondary ion-exchange interactions with unreacted surface silanols on the silica support. PFP phases often exhibit higher apparent silanol activity than heavily endcapped C18 columns[3]. Solution: Control the pH and ionic strength. Add a volatile buffer, such as 10 mM Ammonium Formate or Ammonium Acetate (adjusted to pH 4.0 - 5.0), to your aqueous mobile phase. This will protonate the silanols (reducing their activity) and provide sufficient ionic strength to mask secondary interactions, yielding sharp, symmetrical peaks.

III. Mechanistic Overview of PFP Selectivity

PFPRetention Analyte 3-Fluoro-2-methylphenethyl alcohol isomers Mech1 π-π Charge Transfer (Electron deficient PFP ring) Analyte->Mech1 Mech2 Dipole-Dipole (Highly polar C-F bonds) Analyte->Mech2 Mech3 Steric Recognition (Rigid planar structure) Analyte->Mech3 PFP PFP Stationary Phase (Fluorinated Ring) Mech1->PFP Mech2->PFP Mech3->PFP

Figure 2: Orthogonal retention mechanisms of Pentafluorophenyl (PFP) phases enabling isomer separation.

IV. Quantitative Data: Column Chemistry Comparison

The table below summarizes the expected performance metrics when separating fluorinated phenethyl alcohol isomers across different column chemistries.

Column ChemistryPrimary Retention MechanismSelectivity for Fluorinated IsomersRecommended Organic ModifierTypical Resolution (Rs)
Alkyl (C18/C8) Dispersive (Hydrophobic)PoorAcetonitrile or Methanol< 0.8 (Co-elution)
Phenyl-Hexyl π-π, DispersiveModerateMethanol1.0 - 1.2 (Partial)
Pentafluorophenyl (PFP) π-π, Dipole, StericExcellentMethanol> 1.5 (Baseline)

V. Step-by-Step Experimental Protocol: Self-Validating PFP Method

To ensure scientific integrity, the following protocol incorporates a self-validating system suitability test (SST) to verify column performance before committing precious samples.

Step 1: System Preparation & Column Installation

  • Install a high-efficiency PFP column (e.g., superficially porous 2.7 µm PFP, 4.6 x 100 mm) to maximize theoretical plates.

  • Flush the HPLC system with 50:50 Water:Methanol (unbuffered) to remove any residual salts from previous runs.

Step 2: Mobile Phase Formulation

  • Mobile Phase A: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 4.0 using dilute formic acid. Filter through a 0.2 µm membrane.

  • Mobile Phase B: 100% LC-MS grade Methanol. (Do not use Acetonitrile).

Step 3: Chromatographic Method Parameters

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. (Note: Lower temperatures restrict the rotational freedom of the analyte, often enhancing steric recognition and improving the separation of positional isomers).

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: Linear ramp from 30% B to 65% B

    • 12.0 - 15.0 min: 100% B (Column wash)

    • 15.0 - 20.0 min: 30% B (Re-equilibration)

  • Detection: UV at 210 nm and 254 nm (Phenethyl alcohols absorb well in the low UV range due to the aromatic ring).

Step 4: Self-Validating System Suitability Test (SST)

  • Inject 1 µL of a null-marker (e.g., Uracil) to accurately determine the column dead time ( t0​ ).

  • Inject 2 µL of a known standard mixture containing the critical pair (e.g., 3-Fluoro-2-methylphenethyl alcohol and 4-Fluoro-2-methylphenethyl alcohol).

  • Validation Gate: Calculate the Resolution ( Rs​ ).

    • If Rs​≥1.5 and Peak Asymmetry is ≤1.2 : The system is validated. Proceed with experimental samples.

    • If Rs​<1.5 : The system fails validation. Lower the column temperature to 20 °C to increase shape selectivity, or decrease the gradient slope (e.g., ramp to 55% B instead of 65% B) before re-testing.

VI. References

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, June 2005. Available at:[Link]

  • Bicking, M. "A global approach to HPLC column selection using reversed-phase and HILIC modes: What to try when C18 doesn't work." LCGC North America, March 2010. Available at:[Link]

  • Long, W., & Horton, J. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Technologies Application Notes. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Fluoro-2-methylphenethyl alcohol

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Fluoro-2-methylphenethyl alcohol. As a critical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Fluoro-2-methylphenethyl alcohol. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document is structured to address common challenges encountered during post-synthesis workup and purification, providing both theoretical explanations and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect in my crude 3-Fluoro-2-methylphenethyl alcohol?

A1: The impurity profile is highly dependent on the synthetic route. However, for common syntheses involving the reduction of a carbonyl precursor (e.g., 3-Fluoro-2-methylacetophenone), you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Residual 3-Fluoro-2-methylacetophenone or other precursors.

  • Process-Related Impurities: Reagents, catalysts, and their by-products.[3][4] For instance, if using a borohydride reduction, borate esters may be present before quenching.

  • By-products from Side Reactions:

    • Over-reduction Products: Hydrogenolysis of the alcohol to form 1-ethyl-3-fluoro-2-methylbenzene.

    • Dimeric Impurities: Formation of dimers or other condensation products, especially under harsh acidic or basic conditions.[5]

  • Isomeric Impurities: Depending on the starting materials, you may have positional isomers of the fluoro- or methyl- groups.

  • Residual Solvents: Solvents used during the reaction or initial workup.[6]

Advanced analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying these impurities.[1][3][7]

Q2: What is the most effective initial purification strategy for a crude reaction mixture?

A2: A well-planned liquid-liquid extraction (LLE) is the most effective first step.[8][9] This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[10] A standard LLE protocol would involve:

  • Quenching the reaction mixture, often with water or a mild acid/base.

  • Dissolving the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing the organic layer sequentially with:

    • A weak acid (e.g., dilute HCl) to remove basic impurities.

    • A weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and unreacted acidic reagents.

    • Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.

This initial cleanup removes the majority of inorganic salts, and acidic or basic impurities, significantly simplifying subsequent purification steps like distillation or chromatography.[11]

Q3: How do I definitively assess the purity of my final product?

A3: A multi-faceted analytical approach is required as no single technique can provide a complete picture.

  • Chromatographic Methods (HPLC, GC): These are the gold standard for purity assessment, capable of separating and quantifying trace impurities.[3] A purity level of >99.5% by HPLC or GC area-percent is often required for pharmaceutical intermediates.

  • Spectroscopic Methods:

    • NMR (¹H, ¹³C, ¹⁹F): Confirms the structure of the target molecule and can identify impurities if they are present in sufficient concentration (>1%).[7][12] ¹⁹F NMR is particularly useful for fluorinated compounds.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and, when coupled with GC or LC, is a powerful tool for identifying unknown impurities.[4][13]

  • Residual Solvent Analysis: Typically performed by Headspace GC, this analysis quantifies the amount of residual solvents, which are strictly controlled by regulatory guidelines like ICH Q3C.[6]

Troubleshooting Purification Guides

This section addresses specific problems you may encounter during the purification of 3-Fluoro-2-methylphenethyl alcohol.

Issue 1: A persistent, close-boiling impurity is present after vacuum distillation.
  • Question: My GC-MS analysis shows an impurity with a retention time very close to my product, and it remains even after careful fractional distillation. What is it and how can I remove it?

  • Answer & Troubleshooting Protocol: This issue is common when an impurity has a very similar boiling point and polarity to the target compound, such as a positional isomer or a product of over-reduction (e.g., the corresponding ethylbenzene).

    Causality: Simple distillation separates compounds based on differences in vapor pressure (boiling point). If this difference is minimal, separation will be inefficient.

    Solution Workflow:

    • Derivatization: Convert the alcohol into a non-volatile ester derivative, which will have a significantly different boiling point from the non-alcoholic impurity.[14] A classic method involves reaction with phthalic anhydride.[15][16]

      • Protocol:

        • In a round-bottom flask, combine the impure alcohol with 1.1 equivalents of phthalic anhydride.

        • Add a solvent like toluene and heat the mixture to reflux.

        • The alcohol will react to form a mono-phenyl ethyl phthalate ester, which is a high-boiling solid or oil.

        • Remove the volatile, non-reactive impurity via vacuum distillation.

        • Hydrolyze the purified ester back to the alcohol using an aqueous base (e.g., NaOH solution) and heat.[15]

        • Extract the pure 3-Fluoro-2-methylphenethyl alcohol from the aqueous mixture.

    • Preparative Chromatography: If derivatization is not feasible, high-resolution preparative HPLC or flash column chromatography is the alternative. This separates compounds based on polarity differences rather than boiling points.[17]

      • Protocol:

        • Solvent System Selection: Use analytical TLC or HPLC to find a solvent system that provides good separation (ΔRf > 0.2). A common system for phenethyl alcohols is a gradient of ethyl acetate in hexanes.

        • Column Packing: Pack a column with silica gel. The amount of silica should be 50-100 times the weight of the crude product.

        • Loading & Elution: Dissolve the impure product in a minimal amount of the mobile phase and load it onto the column. Elute with the selected solvent system, collecting fractions.

        • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

Issue 2: My compound "oils out" during recrystallization.
  • Question: I am attempting to recrystallize my product, but instead of forming crystals upon cooling, it separates as an oil. How can I induce crystallization?

  • Answer & Troubleshooting Protocol: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates from the solution at a temperature above its melting point, or as a supersaturated liquid.[18] This is a common challenge with polar fluorinated molecules due to their complex intermolecular interactions.[19]

    Causality: The solvent choice is likely suboptimal. The compound is too soluble in the chosen solvent, even at low temperatures, or the cooling process is too rapid.

    Solution Workflow:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure it is not overly concentrated. Then, allow it to cool very slowly.

    • Change the Solvent System (Two-Solvent Method): This is often the most effective solution.[19]

      • Protocol:

        • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

        • While the solution is still hot, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution just begins to turn cloudy (the saturation point).[19]

        • Add a few drops of the "good" solvent to make the solution clear again.

        • Allow the solution to cool slowly. The gradual change in solvent polarity will often promote the formation of well-defined crystals.

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[20]

      • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled, supersaturated solution. This seed crystal acts as a template for further crystallization.

Issue 3: I am experiencing low recovery after flash column chromatography.
  • Question: After running a silica gel column, my final yield of pure product is very low. Where could my product have gone?

  • Answer & Troubleshooting Protocol: Low recovery can result from several factors, including irreversible adsorption onto the silica, using a solvent system that is too polar, or improper fraction collection.

    Causality: Phenethyl alcohols possess a polar hydroxyl group that can strongly interact with the acidic silanol groups on the surface of silica gel, potentially leading to irreversible binding or "streaking" down the column.

    Solution Workflow:

    • Deactivate the Silica Gel: Add a small amount of a polar modifier to your mobile phase.

      • Protocol: Add 0.5-1% triethylamine (Et₃N) to your eluent (e.g., hexanes/ethyl acetate). The triethylamine is a weak base that will preferentially bind to the acidic sites on the silica gel, preventing your polar alcohol from binding too strongly and allowing it to elute more cleanly.

    • Optimize the Solvent Polarity: A solvent system that is too polar can cause your compound to elute very quickly along with impurities. Conversely, a system that is not polar enough will result in very long retention times and broad peaks, increasing the risk of loss. Aim for an Rf value of ~0.3 on an analytical TLC plate for the best separation.

    • Check for "Invisible" Product: Sometimes, highly concentrated fractions can appear empty if the product is a colorless oil. Ensure you are analyzing all collected fractions by TLC or a similar method before discarding them.

    • Final Column Flush: After collecting your main fractions, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even 5% methanol in dichloromethane) to see if any remaining product elutes. This can help diagnose if the product was stuck on the column.

Data & Protocols

Table 1: Key Physical Properties & Chromatographic Data
ParameterValue / ConditionRationale & Significance
Molecular Weight 154.18 g/mol Essential for mass spectrometry analysis.
Boiling Point (Est.) ~105-110 °C at 10 mmHgHigh boiling point necessitates vacuum distillation to prevent thermal degradation.
Polarity Moderately PolarDue to the hydroxyl (-OH) and fluoro (-F) groups. Dictates choice of solvents for LLE and chromatography.
TLC Stationary Phase Silica Gel 60 F₂₅₄Standard choice for moderately polar organic molecules.
TLC Mobile Phase 20-30% Ethyl Acetate in HexanesProvides a typical Rf value of 0.3-0.4, ideal for visualization and column chromatography scale-up.
Visualization UV light (254 nm) / KMnO₄ stainThe aromatic ring allows for visualization under UV light. The alcohol group will react with a potassium permanganate stain.
Protocol 1: Standard Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased to maintain a high vacuum.

  • Charge the Flask: Add the crude, post-extraction oil to the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply vacuum from a vacuum pump. Bumping can occur if the vacuum is applied too quickly. A typical pressure for this compound would be in the range of 1-10 mmHg.

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first few drops of distillate, which will likely contain residual solvents and low-boiling impurities.

    • Main Fraction: Collect the distillate that comes over at a stable temperature and pressure. This is your target product.[21]

    • Tails: As the distillation nears completion, the temperature may rise or fluctuate. Stop collecting the main fraction at this point to avoid contamination with high-boiling impurities.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Visualized Workflows

General Purification Workflow

This diagram outlines the logical sequence of steps from a crude reaction mixture to the final, purified product.

PurificationWorkflow crude Crude Reaction Mixture lle Liquid-Liquid Extraction (LLE) crude->lle Workup dried_crude Dried & Concentrated Crude Product lle->dried_crude Removes salts, acids/bases distill Vacuum Distillation dried_crude->distill Removes non-volatiles & very different B.P. chrom Flash Column Chromatography dried_crude->chrom Alternative first pass purification distill->chrom For close-boiling impurities pure Pure Product (>99.5%) distill->pure If sufficiently pure chrom->pure analysis Purity Analysis (GC, HPLC, NMR) pure->analysis Quality Control

Caption: General purification workflow for 3-Fluoro-2-methylphenethyl alcohol.

Troubleshooting: Persistent Impurity

This decision tree illustrates the logical steps to address a persistent impurity after an initial purification attempt.

TroubleshootingTree start Impurity Detected by GC/HPLC After Initial Purification check_bp Are Boiling Points Similar? start->check_bp check_pol Are Polarities Different? check_bp->check_pol Yes re_distill Attempt High-Efficiency Fractional Distillation check_bp->re_distill No deriv Derivatize Alcohol, Then Distill check_pol->deriv No prep_lc Use Preparative Chromatography check_pol->prep_lc Yes fail Impurity Still Present: Re-evaluate Synthesis Route deriv->fail prep_lc->fail re_distill->fail

Caption: Decision tree for removing a persistent, co-eluting impurity.

References

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Schoeller, W., & Schwenk, E. (1929). U.S. Patent No. 1,698,932. Google Patents.
  • Pudlo, J. S., & Tuminello, J. F. (2006). World Patent No. WO2006052567A2. Google Patents.
  • Britton, E. C. (1930). U.S. Patent No. 1,752,365. Google Patents.
  • Othmer, D. F. (1937). U.S. Patent No. 2,068,415. Google Patents.
  • SIELC Technologies. (n.d.). Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Yilmaz, S., et al. (2017). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. PMC. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • ACS Publications. (2002). Synthesis of Phenethyl Alcohol by Catalytic Hydrogenation of Styrene Oxide. Organic Process Research & Development. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2016, April 12). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • University of Engineering and Technology, Lahore. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • University of Technology, Iraq. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Chemistry Forum. (2024, November 9). Removing impurities from phenethyl alcohol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Fluoro-2-methylphenethyl alcohol

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to enhance the purity of synthesized 3-Fluoro-2-methylphenethyl alco...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to enhance the purity of synthesized 3-Fluoro-2-methylphenethyl alcohol. The following sections are designed to address specific challenges encountered during the purification process, offering both theoretical explanations and practical, step-by-step protocols.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities in the synthesis of 3-Fluoro-2-methylphenethyl alcohol?

The synthesis of 3-Fluoro-2-methylphenethyl alcohol, often proceeding through a Grignard reaction with a suitable epoxide or a reduction of a corresponding ketone or ester, can introduce several types of impurities. Identifying these is the first step toward effective purification.

  • Unreacted Starting Materials: Residual 2-fluoro-6-methylbromobenzene (if using a Grignard route) or the starting carbonyl compound.

  • Grignard Byproducts: Biphenyl derivatives are common byproducts in Grignard reactions, arising from the coupling of the Grignard reagent with unreacted aryl halide.[1] High concentrations of the aryl halide and elevated reaction temperatures can favor the formation of these side products.[1]

  • Positional Isomers: Depending on the synthetic route, isomers such as 3-Fluoro-4-methylphenethyl alcohol or 5-Fluoro-2-methylphenethyl alcohol could be formed.

  • Solvent and Reagent Residues: Residual solvents like diethyl ether or tetrahydrofuran (THF), and any excess reagents.

  • Decomposition Products: The target molecule may be susceptible to decomposition, especially at elevated temperatures, potentially leading to the formation of olefins through dehydration.

FAQ 2: What is the most effective initial purification strategy for crude 3-Fluoro-2-methylphenethyl alcohol?

For most applications, a multi-step approach is recommended, beginning with an extractive workup followed by a primary purification technique.

  • Aqueous Workup: After quenching the reaction, a thorough aqueous workup is crucial. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove basic impurities, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. A final brine wash helps to remove water from the organic phase.

  • Primary Purification: The choice between distillation, column chromatography, or recrystallization depends on the nature and boiling points of the impurities.

    • Vacuum Distillation is often a good starting point if the impurities have significantly different boiling points from the product.[2][3][4]

    • Column Chromatography is highly effective for separating compounds with similar polarities, such as positional isomers.[5]

    • Recrystallization can be an excellent final polishing step if the product is a solid at room temperature or can be derivatized to form a crystalline solid.[6][7]

FAQ 3: My NMR spectrum shows the presence of a significant amount of a biphenyl byproduct. How can I remove it?

Biphenyl impurities are common in Grignard reactions and can often be challenging to remove due to their non-polar nature.[1][8]

  • Trituration: This technique is particularly useful for removing non-polar impurities like biphenyl from a more polar solid product.[1] After removing the bulk of the solvent, the crude solid is washed with a non-polar solvent in which the biphenyl is soluble, but the desired alcohol is not (e.g., hexane or petroleum ether).[1][9]

  • Column Chromatography: A well-chosen solvent system can effectively separate the non-polar biphenyl from the more polar alcohol. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often successful.

  • Recrystallization: If a suitable solvent system can be found where the biphenyl is significantly more soluble than the target alcohol at low temperatures, recrystallization can be an effective purification method.

FAQ 4: How can I separate positional isomers of 3-Fluoro-2-methylphenethyl alcohol?

Separating positional isomers is a common challenge in organic synthesis. Due to their similar physical properties, specialized chromatographic techniques are often required.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating isomers. Columns with phenyl or pentafluorophenyl (PFP) stationary phases are often effective for separating positional isomers of aromatic compounds due to π-π interactions.[10]

  • Specialized Gas Chromatography (GC) Columns: For volatile compounds, GC columns with liquid crystal stationary phases can provide excellent separation of isomers based on molecular shape.[11]

  • Column Chromatography with Optimized Stationary and Mobile Phases: While challenging, careful optimization of normal or reverse-phase column chromatography can sometimes achieve separation. The use of specialized stationary phases, such as those with pyrenylethyl or nitrophenylethyl groups, can enhance separation through π-π and charge-transfer interactions.[12]

II. Troubleshooting Guides

Problem 1: Low Purity After Initial Distillation

Scenario: You have performed a vacuum distillation of your crude 3-Fluoro-2-methylphenethyl alcohol, but GC-MS analysis still shows significant impurities.

Troubleshooting Workflow:

Caption: Troubleshooting low purity after distillation.

Detailed Solutions:

  • Fractional Distillation: If the boiling points of the impurities are close to that of your product, a simple distillation may not be sufficient.[4][13] Employing a fractional distillation column, such as a Vigreux or packed column, increases the number of theoretical plates and enhances separation.[2]

  • Reduced Pressure Distillation: For high-boiling point alcohols, distillation at atmospheric pressure can lead to decomposition.[14] Reducing the pressure significantly lowers the boiling point, minimizing thermal degradation.[3][14] Aim for a pressure that brings the boiling point into the 45-180°C range for optimal results.[14]

  • Azeotropic Distillation: In some cases, impurities may form an azeotrope with the product, making separation by simple distillation impossible.[13] Azeotropic distillation with an appropriate solvent can sometimes be used to break the azeotrope.[2][15]

  • Alternative Purification: If distillation proves ineffective, column chromatography is the next logical step, as it separates compounds based on polarity rather than boiling point.[5]

Problem 2: Product Co-elutes with an Impurity During Column Chromatography

Scenario: During column chromatography, a persistent impurity co-elutes with your desired 3-Fluoro-2-methylphenethyl alcohol, preventing you from obtaining a pure fraction.

Troubleshooting Workflow:

Caption: Troubleshooting co-elution in column chromatography.

Detailed Solutions:

  • Mobile Phase Optimization: The choice of eluting solvent is critical for achieving good separation.[5] Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities and selectivities to find one that provides the best separation between your product and the impurity.[5] A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the resolution of closely eluting compounds.

  • Stationary Phase Selection: If optimizing the mobile phase is insufficient, changing the stationary phase may be necessary. If you are using silica gel (a polar stationary phase), consider trying alumina, which has different selectivity. Alternatively, reverse-phase chromatography using a non-polar stationary phase like C18-silica can be effective. For separating isomers, specialized columns with stationary phases designed for π-π interactions, such as phenyl or pyrenylethyl bonded silica, can be highly effective.[10][12]

  • Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material loaded should be about 1-5% of the weight of the stationary phase.

Problem 3: Difficulty in Recrystallizing the Final Product

Scenario: You have a semi-pure product that you believe can be further purified by recrystallization, but you are struggling to find a suitable solvent or induce crystallization.

Troubleshooting Workflow:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-2-methylphenethyl Alcohol Detection

This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 3-Fluoro-2-methylphenethyl alcohol, a key intermediate in pharmaceutical synthesis. We will move bey...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 3-Fluoro-2-methylphenethyl alcohol, a key intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, ensuring each step is grounded in robust scientific principles. The validation frameworks discussed are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, providing a trusted and authoritative basis for researchers, scientists, and drug development professionals.[1][2][3]

Introduction: The Analytical Challenge

3-Fluoro-2-methylphenethyl alcohol presents a unique analytical challenge due to its specific structural features: a fluorinated aromatic ring and a primary alcohol functional group. An effective analytical method must be able to unequivocally identify and accurately quantify this analyte, often in the presence of structurally similar process-related impurities or degradation products.[4][5] The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[6][7][8] This guide will compare three orthogonal and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Validation Framework: A Structured Approach

A successful method validation follows a pre-defined protocol that assesses key performance characteristics.[9][10] Our experimental design will be structured to simultaneously evaluate multiple parameters where feasible, creating an efficient and comprehensive validation package.[6]

Start Method Development & Optimization Protocol Validation Protocol (Pre-defined Acceptance Criteria) Start->Protocol Specificity Specificity (Peak Purity, Discrimination from Impurities) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report (Conclusion on Fitness for Purpose) Robustness->Report End Method Implementation in QC Report->End

Caption: General workflow for analytical method validation.

The core validation parameters as defined by ICH Q2(R1) and the recently revised Q2(R2) that will be assessed for each method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations).[8][11]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

Method Comparison: HPLC vs. GC-MS vs. NMR

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, ideal for quantifying non-volatile and thermally stable compounds like 3-Fluoro-2-methylphenethyl alcohol.[5] A reversed-phase method is the logical choice, leveraging the hydrophobic character of the molecule for separation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring, ensuring good retention and separation from more polar impurities.[14]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (50:50, v/v). Rationale: This composition provides a balance of elution strength for a timely analysis while maintaining good peak shape. Acetonitrile is preferred for its low UV cutoff.

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 220 nm. Rationale: This wavelength corresponds to the absorbance of the phenyl group, offering good sensitivity.[14]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of 3-Fluoro-2-methylphenethyl alcohol reference standard and dissolve in 100 mL of mobile phase.

    • Working Standards: Prepare a series of dilutions from the stock standard to cover the linear range (e.g., 50-150 µg/mL).

    • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a target concentration within the calibrated range.

Parameter Acceptance Criterion (ICH) Illustrative Result
Specificity No interference at analyte Rt. Peak Purity > 0.99.[12]No peaks in blank/placebo. Peak purity index = 0.9995.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over 50-150 µg/mL.
Accuracy 98.0-102.0% recovery.[11][12]99.5% average recovery across three levels (80, 100, 120%).
Precision (RSD) Repeatability: RSD ≤ 1.0%. Intermediate: RSD ≤ 2.0%.[12]Repeatability RSD = 0.45%. Intermediate RSD = 0.82%.
LOD Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
LOQ Signal-to-Noise Ratio ≥ 10:1.[8]1.5 µg/mL (with RSD < 5%)
Robustness RSD of results remains within precision limits.Method is robust to minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%).
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly valued for its high sensitivity and specificity. It is suitable for volatile or semi-volatile compounds.[15] For 3-Fluoro-2-methylphenethyl alcohol, its volatility is sufficient for GC analysis. The mass spectrometer provides definitive identification based on the molecule's mass-to-charge ratio and fragmentation pattern.

Sample Sample Solution (in Volatile Solvent, e.g., Dichloromethane) Injector GC Injector (Splitless, 280°C) Sample->Injector Column GC Column (e.g., DB-5ms) Temperature Program Injector->Column Separation Separation based on Volatility & Polarity Column->Separation IonSource MS Ion Source (Electron Ionization, 70eV) Separation->IonSource Fragmentation Molecular Ionization & Fragmentation IonSource->Fragmentation Analyzer Mass Analyzer (Quadrupole) Fragmentation->Analyzer Detector Detector (Electron Multiplier) Analyzer->Detector Data Data System (Mass Spectrum & Chromatogram) Detector->Data

Caption: Typical workflow for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Chromatographic & Spectrometric Conditions:

    • Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: This non-polar column is well-suited for separating aromatic compounds based on boiling point.[16]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode at 280 °C. Rationale: Splitless injection maximizes sensitivity for trace analysis.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 min. Rationale: The temperature ramp ensures separation from early-eluting solvents and later-eluting, less volatile impurities.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. Rationale: EI is a hard ionization technique that produces reproducible and extensive fragmentation, creating a characteristic "fingerprint" mass spectrum for identification.

    • Acquisition Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Rationale: Full scan is used for method development and specificity, while SIM mode significantly enhances sensitivity and selectivity for routine quantification by monitoring only characteristic ions.

Parameter Acceptance Criterion (ICH) Illustrative Result
Specificity No interfering peaks at the retention time and m/z of characteristic ions.Confirmed by unique mass spectrum and absence of interferences in SIM mode.
Linearity (Range) Correlation coefficient (r²) ≥ 0.995r² = 0.998 over 0.1-10 µg/mL.
Accuracy 95.0-105.0% recovery (wider range for trace levels).101.2% average recovery.
Precision (RSD) Repeatability: RSD ≤ 5.0%. Intermediate: RSD ≤ 10.0%.Repeatability RSD = 2.5%. Intermediate RSD = 5.8%.
LOD S/N ≥ 3:1 in SIM mode.5 ng/mL
LOQ S/N ≥ 10:1 in SIM mode.15 ng/mL (with RSD < 10%)
Robustness RSD of results remains within precision limits.Method is robust to minor changes in oven ramp rate (±1 °C/min) and final hold time (±1 min).
Nuclear Magnetic Resonance (NMR) Spectroscopy

While not a primary tool for routine quantification in a QC lab, NMR is unparalleled for definitive structural elucidation and impurity profiling.[4][17] For method validation, its role is primarily in confirming the identity of the primary analyte and characterizing impurities to support the specificity of chromatographic methods.[18] ¹H, ¹³C, and especially ¹⁹F NMR are highly relevant here.

  • Unambiguous Identification: NMR provides absolute structural information, confirming that the main peak in an HPLC or GC chromatogram corresponds to 3-Fluoro-2-methylphenethyl alcohol. This is the ultimate demonstration of specificity.

  • Impurity Profiling: ¹⁹F NMR is exceptionally powerful for this molecule.[19] The fluorine atom acts as a sensitive probe. Any modification to the molecule, even several bonds away, will likely alter the chemical shift of the fluorine signal. This allows for the rapid detection and, with further analysis, identification of fluoro-containing impurities without the need for reference standards for each one.

  • Quantitative NMR (qNMR): While more complex to set up, qNMR can be used as an absolute method to determine the purity of the reference standard itself, providing a highly accurate basis for the calibration of other methods.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample (approx. 10-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard with a known fluorine resonance (e.g., trifluorotoluene).

  • Acquisition: Acquire a quantitative ¹⁹F NMR spectrum with appropriate relaxation delays to ensure full signal recovery for accurate integration.

  • Data Analysis:

    • Confirm the chemical shift of the main fluorine signal corresponds to the reference standard.

    • Integrate all signals in the spectrum. The presence of other signals indicates fluorine-containing impurities.

    • The relative integration of impurity signals to the main analyte signal provides a direct molar ratio, allowing for their quantification relative to the main component.

Overall Method Comparison and Recommendations

Attribute HPLC-UV GC-MS NMR Spectroscopy
Primary Use Routine Quantification (Assay, Purity)Identification & Quantification (especially trace levels)Structural Elucidation & Impurity Identification
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Low (mg required)
Specificity Good (based on Rt), enhanced by PDA.Excellent (based on Rt and Mass Spectrum).[20]Absolute (based on chemical structure).
Throughput HighMediumLow
Robustness HighMediumN/A (not for routine use)
Cost (Instrument) Low to MediumMedium to HighVery High
Expertise Required MediumHighVery High
Recommendations
  • For Routine Quality Control (QC): A validated HPLC-UV method is the most suitable choice. It offers the best balance of speed, robustness, cost-effectiveness, and precision for routine assays and impurity quantification.

  • For Trace Impurity Analysis & Identification: GC-MS is the superior technique. Its enhanced sensitivity is crucial for detecting impurities at very low levels (e.g., below the LOQ of the HPLC method), and its mass spectrometric data provides definitive identification.[15][21]

  • For Reference Standard Characterization & Investigation: NMR Spectroscopy is indispensable. It should be used to unequivocally confirm the structure of the reference standard and to identify unknown impurities discovered during method development or stability studies.[17][19]

By employing a combination of these techniques, a comprehensive and robust analytical control strategy can be developed and validated for 3-Fluoro-2-methylphenethyl alcohol, ensuring product quality and regulatory compliance.

References

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). GMP Online. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. (2012). Journal of Chemical Education. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (n.d.). National Center for Biotechnology Information. [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). LCGC. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures. (2023). European Medicines Agency. [Link]

  • Navigating EMA Validation Requirements: A Step-by-Step Guide. (2025). PharmaValidated. [Link]

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Research and Reviews. [Link]

  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. (2002). USGS Publications Warehouse. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). SlideShare. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Boffin Access. [Link]

  • Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. (2001). PubMed. [Link]

  • Expert impurity profiling services for pharmaceutical development. (n.d.). Nuvisan. [Link]

  • Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2014). Springer. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). Celsis. [Link]

  • HPLC Determination of Phenethyl alcohol on Newcrom BH Column. (n.d.). SIELC Technologies. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]

  • Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. (2012). SciSpace. [Link]

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Comparative

Strategic Fluorination in Drug Design: A Comparative Analysis of 3-Fluoro-2-methylphenethyl Alcohol and Analogues

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into organic building blocks is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The unique prop...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into organic building blocks is a cornerstone for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The unique properties of the fluorine atom—its high electronegativity, small atomic radius, and the low polarizability of the C–F bond—profoundly influence a molecule's behavior within biological systems 1.

As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of 3-Fluoro-2-methylphenethyl alcohol (CAS 1000505-25-8) against its non-fluorinated parent (2-methylphenethyl alcohol) and positional isomers. By examining physicochemical properties, metabolic stability, and synthetic utility, this guide equips researchers with actionable, field-proven data for rational drug design and late-stage functionalization (LSF).

Physicochemical & Structural Profiling

The introduction of a fluorine atom in place of a hydrogen generally does not result in substantial steric perturbation, but it significantly alters the electronic landscape and increases lipophilicity 1. In phenethyl alcohols, this lipophilicity modulation is critical for enhancing membrane permeability and target binding affinity.

Table 1: Comparative Physicochemical Properties

CompoundCAS NumberRelative Lipophilicity (cLogP)CYP450 Oxidation LiabilityPrimary Inductive Effect (σI)
2-Methylphenethyl alcohol 19819-98-8~1.85High (C3, C4, C5 open)0.00 (H)
3-Fluoro-2-methylphenethyl alcohol 1000505-25-8~2.05Reduced (C3 blocked)+0.52 (F)
4-Fluoro-2-methylphenethyl alcohol 1049729-85-2~2.05Reduced (C4 blocked)+0.52 (F)

Causality Insight: The fluorine at the 3-position exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. However, because the hydroxyl group is insulated by a two-carbon aliphatic chain, the pKa of the alcohol remains largely unaffected (~15.2). This structural insulation ensures the primary alcohol retains its necessary nucleophilicity for downstream esterification or etherification reactions, unlike phenols where fluorination drastically drops the pKa.

Metabolic Stability: The Fluorine Shielding Effect

One of the primary failure points in drug development is rapid clearance due to hepatic metabolism. Non-fluorinated phenethyl alcohols are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation, particularly at the electron-rich ortho and para positions relative to the alkyl chain 2.

By substituting the C3 position with fluorine, 3-Fluoro-2-methylphenethyl alcohol effectively blocks this metabolic soft spot. The C-F bond is significantly stronger than a C-H bond, rendering it highly resistant to oxidative cleavage. Furthermore, fluorination frequently slows down metabolic degradation relative to the non-fluorinated parent structure, leading to improved bioavailability and prolonged half-life [[1]]().

MetabolicPathway cluster_0 Non-Fluorinated Analog (2-Methylphenethyl alcohol) cluster_1 Fluorinated Analog (3-Fluoro-2-methylphenethyl alcohol) A Unshielded Phenyl Ring B CYP450-Mediated Aromatic Hydroxylation A->B Oxidation at C3/C4 C Phase II Glucuronidation & Rapid Excretion B->C Clearance D C3-Fluorinated Phenyl Ring E Steric & Electronic Shielding (C-F Bond) D->E Blocked C-H bond F Enhanced Metabolic Stability & Prolonged Half-life E->F Sustained Bioavailability

Figure 1: Comparative metabolic degradation pathways highlighting the CYP450 shielding effect of fluorine.

Synthetic Utility & Late-Stage Functionalization

Phenethyl alcohols are frequently utilized in late-stage functionalization (LSF) via standard nucleophilic displacement or Mitsunobu reactions to generate ether-linked heteroaromatics, such as triazolopyrazines [[3]](). For example, the synthesis of direct thrombin inhibitors successfully utilized fluorophenethyl alcohols via Mitsunobu coupling to optimize anticoagulant activity [[4]]().

SyntheticWorkflow Step1 1. Substrate Preparation Step2 2. PPh3 Activation (0°C) Step1->Step2 Step3 3. DIAD Addition Step2->Step3 Step4 4. RT Stirring (24-48h) Step3->Step4 Step5 5. Flash Chromatography Step4->Step5

Figure 2: Step-by-step Mitsunobu etherification workflow for late-stage functionalization.

Self-Validating Protocol: Mitsunobu Etherification using 3-Fluoro-2-methylphenethyl alcohol

Objective: To synthesize ether-linked heteroaromatics utilizing the primary alcohol of the fluorinated building block. Causality: The Mitsunobu reaction is chosen over direct alkylation (using the phenethyl bromide) to avoid harsh basic conditions that might degrade sensitive heteroaromatic scaffolds.

  • Reagent Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the acidic pronucleophile (e.g., a phenol or heteroaromatic core, 1.0 equiv) and 3-Fluoro-2-methylphenethyl alcohol (1.2 equiv) in anhydrous THF (0.2 M). Causality: Anhydrous conditions are critical as trace moisture will competitively react with the activated phosphonium intermediate, leading to hydrolysis rather than the desired etherification.

  • Phosphine Activation: Add triphenylphosphine (PPh3, 1.5 equiv) to the solution and cool the mixture to 0 °C using an ice bath.

  • Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Causality: Dropwise addition controls the highly exothermic formation of the betaine intermediate. Preventing thermal spikes avoids the degradation of the azodicarboxylate, ensuring high conversion rates 4.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24–48 hours. Self-Validation: Monitor progression via TLC or LC-MS until the pronucleophile is fully consumed, confirming the system has reached completion.

  • Isolation and Purification: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography (Hexane/EtOAc gradient) to isolate the fluorinated ether derivative.

Applications in Targeted Therapeutics

The strategic positioning of the fluorine atom dictates the biological efficacy of the resulting compound. Studies on caffeic acid phenethyl ester (CAPE) derivatives demonstrate that fluorine substitution on the phenyl ring directly influences bioactivity, with specific positional isomers dictating the strength of cytoprotective and anticancer effects 5.

Additionally, phenethyl alcohol derivatives have shown broad utility as dual-target antimicrobial agents, where their structural stability and low toxicity profile are critical for in vivo efficacy 6. The 3-fluoro-2-methyl substitution pattern offers a unique combination of steric bulk (from the ortho-methyl) and electronic shielding (from the meta-fluorine), making it an ideal candidate for rigidifying ligand-receptor interactions in novel API synthesis.

References
  • Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances.1

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - Beilstein Journal of Organic Chemistry. 3

  • Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC. 5

  • Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl)pyridine at the P1 Position with Potent Anticoagulant Activity - Journal of Medicinal Chemistry. 4

  • Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters - PMC. 2

  • Structure-Guided Discovery of 2-Phenylethanol as a Dual-Target Antifungal and Antiviral Agent - ResearchGate. 6

Sources

Validation

A Comprehensive Guide to Reproducibility: 3-Fluoro-2-methylphenethyl Alcohol in Medicinal Chemistry

As a Senior Application Scientist, I frequently encounter reproducibility challenges when scaling up syntheses involving sterically hindered, fluorinated building blocks. Fluorine is an indispensable tool in the medicina...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter reproducibility challenges when scaling up syntheses involving sterically hindered, fluorinated building blocks. Fluorine is an indispensable tool in the medicinal chemists' toolbox, widely used to improve a molecule's potency, modulate its lipophilicity, and block metabolic soft spots[1]. Fluorinated alcohols, in particular, are recognized as critical intermediates in the synthesis of advanced pharmaceuticals[2].

However, the unique physicochemical properties that make these compounds desirable also introduce significant synthetic hurdles. This guide provides an objective comparative analysis and a self-validating experimental protocol for utilizing, ensuring high-yield, reproducible results in your drug development workflows.

Comparative Analysis: The Steric and Electronic Challenge

When designing a synthetic route, it is crucial to understand how the substitution pattern of your phenethyl alcohol impacts reaction kinetics. While baseline phenethyl alcohol provides rapid reaction kinetics due to its unhindered ethyl chain, it suffers from rapid metabolic clearance. Substituting with 3[3] improves metabolic stability at the para-position but leaves the molecule conformationally flexible.

In contrast, 3-Fluoro-2-methylphenethyl alcohol introduces a critical ortho-methyl group. This creates a "conformational lock" that can dramatically improve target binding specificity. However, this same methyl group introduces significant steric hindrance during synthesis, extending reaction times and requiring strictly controlled protocols to prevent competing E2 elimination side-reactions (forming the corresponding styrene).

Table 1: Comparative Reaction Kinetics and Yields (Standardized Mitsunobu Etherification)
SubstrateSteric Hindrance (Ethyl Chain)Time to >95% ConversionIsolated YieldMajor Competing Byproduct
Phenethyl alcohol Low2.0 hours88%Minimal
4-Fluorophenethyl alcohol Low2.5 hours85%Minimal
3-Fluoro-2-methylphenethyl alcohol High (ortho-methyl restriction)6.0 hours 72% Elimination (Alkene)

Data reflects standardized coupling with a model phenol (0.2 M in THF, 1.2 eq DIAD/PPh3).

Workflow Visualization

To manage the extended reaction times and suppress side reactions, a structured workflow with strict In-Process Controls (IPCs) is mandatory.

G A 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8) B Anhydrous Conditions Prep (DIAD, PPh3, THF) A->B Dry reagents (<50 ppm H2O) C Mitsunobu Coupling (Strict Temp Control: 0°C -> RT) B->C Inert atmosphere (N2/Ar) D In-Process Control (IPC) LC-MS / TLC Check C->D Sample at 4-6h E Aqueous Quench & Extraction (Avoid Emulsions) D->E Conversion >95% H Troubleshooting: Check Moisture / Reagent Degradation D->H Conversion <95% F Flash Chromatography (Isomer Separation) E->F Organic layer processing G Final Validation (>98% Purity via 19F-NMR & HPLC) F->G Fractions pooled & concentrated H->B Re-optimize conditions

Workflow for reproducible Mitsunobu coupling using 3-Fluoro-2-methylphenethyl alcohol.

Self-Validating Experimental Protocol

A protocol is only as reliable as its in-process controls. The following methodology for the etherification of 3-Fluoro-2-methylphenethyl alcohol incorporates built-in "Validation Gates" to confirm the success of each step before proceeding, eliminating downstream compounding errors.

Step 1: System Dehydration & Reagent Preparation
  • Action: Dissolve 1.0 eq of your target phenol and 1.2 eq of triphenylphosphine (PPh3) in anhydrous THF to achieve a 0.2 M solution.

  • Causality: The Mitsunobu betaine intermediate is exceptionally sensitive to water. Any ambient moisture will lead to the irreversible hydrolysis of the betaine, halting the reaction before the sterically hindered 3-Fluoro-2-methylphenethyl alcohol has a chance to react.

  • Validation Gate: Perform a Karl Fischer titration on the THF solution. The system must read < 50 ppm H₂O before proceeding.

Step 2: Phosphonium Intermediate (Betaine) Formation
  • Action: Cool the system to exactly 0 °C using an ice/brine bath. Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes.

  • Causality: The formation of the betaine intermediate is highly exothermic. If the internal temperature exceeds 5 °C, the active intermediate will prematurely decompose, drastically reducing the final yield.

  • Validation Gate: Visually confirm that the solution transitions to a stable, pale yellow color without any nitrogen gas evolution.

Step 3: Substrate Addition & Conformational Overcoming
  • Action: Add 1.2 eq of 3-Fluoro-2-methylphenethyl alcohol dropwise. Maintain the reaction at 0 °C for 30 minutes, then slowly allow it to warm to 25 °C over 2 hours. Stir for an additional 4 hours.

  • Causality: The ortho-methyl group restricts the rotation of the ethyl chain, sterically hindering the required Sₙ2 attack on the activated alkoxyphosphonium ion. Slow warming provides the necessary activation energy to drive the substitution forward, while keeping the overall temperature low enough to suppress the competing E2 elimination pathway.

  • Validation Gate: Pull a 50 µL aliquot for LC-MS analysis. Do not proceed to quench until the chromatogram shows >95% consumption of the starting phenol.

Step 4: Quench and Purification
  • Action: Quench the reaction by adding saturated aqueous NaHCO₃. Extract three times with EtOAc, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Causality: Neutralizing the reaction mixture immediately prevents the acid-catalyzed degradation of the newly formed ether linkage during solvent concentration.

  • Validation Gate: Confirm final product identity and purity via ¹⁹F-NMR (checking for the single characteristic fluorine resonance) and HPLC (>98% purity).

References

  • Fluorinated Alcohols - Organofluorine | Alfa Chemistry - alfa-chemistry.com. 2

  • AB426875 | CAS 1000505-25-8 | abcr Gute Chemie - abcr.com. 4

  • 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 | PubChem - nih.gov. 3

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters - acs.org. 1

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Comparative

Benchmarking Synthetic Routes to 3-Fluoro-2-methylphenethyl Alcohol: A Comparative Guide for Process Development

Abstract 3-Fluoro-2-methylphenethyl alcohol, also known as 2-(3-fluoro-2-methylphenyl)ethanol, is a key structural motif and valuable building block in the development of novel pharmaceutical agents. Its specific substit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Fluoro-2-methylphenethyl alcohol, also known as 2-(3-fluoro-2-methylphenyl)ethanol, is a key structural motif and valuable building block in the development of novel pharmaceutical agents. Its specific substitution pattern offers unique steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a lead compound. The efficient and scalable synthesis of this alcohol is therefore of considerable interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for its preparation: a Grignard-based C-C bond formation and a reduction-centric approach starting from a phenylacetic acid derivative. By examining the causality behind experimental choices, providing detailed, self-validating protocols, and summarizing performance metrics, this document serves as a practical resource for selecting and optimizing a synthetic route tailored to specific laboratory or process chemistry needs.

Retrosynthetic Analysis

A logical analysis of the target structure, 3-Fluoro-2-methylphenethyl alcohol, suggests two primary bond disconnections that lead to plausible and robust synthetic strategies. The Cα-Cβ bond disconnection points to a Grignard-type reaction involving a 3-fluoro-2-methylphenyl organometallic species and a two-carbon electrophile. Alternatively, a C-O bond disconnection strategy relies on the reduction of a carbonyl group at the benzylic position, derived from a corresponding phenylacetic acid intermediate.

G cluster_route_a Route A: Grignard Approach cluster_route_b Route B: Reduction Approach Target 3-Fluoro-2-methylphenethyl alcohol RouteA_Key Cα-Cβ Bond Formation Target->RouteA_Key Disconnect RouteB_Key C-O Bond Reduction Target->RouteB_Key Disconnect Grignard 3-Fluoro-2-methylphenyl magnesium bromide RouteA_Key->Grignard EthyleneOxide Ethylene Oxide RouteA_Key->EthyleneOxide Acid 3-Fluoro-2-methyl -phenylacetic acid RouteB_Key->Acid ReducingAgent Reducing Agent (e.g., LiAlH4)

Caption: Retrosynthetic analysis of 3-Fluoro-2-methylphenethyl alcohol.

Route A: Grignard Reaction with Ethylene Oxide

This approach is a classic and highly effective method for the two-carbon homologation of an aryl halide. The synthesis hinges on the successful formation of a Grignard reagent from 1-bromo-3-fluoro-2-methylbenzene, which then acts as a nucleophile, attacking the electrophilic carbon of ethylene oxide.

Mechanism and Scientific Rationale

The process begins with the oxidative insertion of magnesium metal into the C-Br bond of the aryl bromide, forming the highly nucleophilic organomagnesium species. This step is critically dependent on anhydrous conditions, as any protic solvent will immediately quench the Grignard reagent. The subsequent step involves the nucleophilic attack of the Grignard reagent on one of the carbons of the ethylene oxide ring. This reaction is driven by the release of ring strain in the epoxide and results in the formation of a magnesium alkoxide intermediate. A final aqueous acidic workup protonates the alkoxide to yield the desired primary alcohol.

Experimental Protocol

Materials:

  • 1-Bromo-3-fluoro-2-methylbenzene

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethylene oxide (condensed and kept cold)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Formation: A two-necked flask is flame-dried under vacuum and backfilled with argon. Magnesium turnings (1.2 equiv.) are added, followed by a crystal of iodine. A solution of 1-bromo-3-fluoro-2-methylbenzene (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating, and once started, the mixture is stirred at reflux for 2 hours to ensure complete formation of the Grignard reagent.[1]

  • Reaction with Epoxide: The Grignard solution is cooled to 0 °C. A solution of ethylene oxide (1.5 equiv.) in cold, anhydrous THF is added slowly via cannula, ensuring the internal temperature does not exceed 10 °C.

  • Quenching and Workup: After stirring for 6 hours at room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction and Purification: The mixture is transferred to a separatory funnel and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[2]

  • Final Purification: The crude residue is purified by silica gel column chromatography to yield 3-Fluoro-2-methylphenethyl alcohol. Purity and identity should be confirmed by NMR and LC-MS analysis.[3]

G cluster_prep Reagent Preparation cluster_grignard Grignard Formation cluster_reaction Homologation cluster_workup Workup & Purification Start Flame-dry flask under Argon Add_Mg Add Mg turnings & Iodine crystal Start->Add_Mg Add_ArBr Add solution of 1-bromo-3-fluoro-2-methylbenzene in anhydrous THF Add_Mg->Add_ArBr Reflux Reflux for 2h Add_ArBr->Reflux Cool_0C Cool to 0°C Reflux->Cool_0C Add_Epoxide Slowly add Ethylene Oxide in THF Cool_0C->Add_Epoxide Stir_RT Stir for 6h at RT Add_Epoxide->Stir_RT Quench Quench with sat. aq. NH4Cl Stir_RT->Quench Extract Extract with Et2O Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Workflow for Route A: Grignard-based synthesis.

Route B: Reduction of 3-Fluoro-2-methylphenylacetic Acid

This strategy relies on the robust and high-yielding reduction of a carboxylic acid to a primary alcohol. The key challenge of this route lies in the efficient preparation of the requisite starting material, 3-fluoro-2-methylphenylacetic acid. A common method to access this intermediate is via the cyanation of 3-fluoro-2-methylbenzyl bromide followed by hydrolysis.

Mechanism and Scientific Rationale

The reduction is typically performed with a powerful hydride-donating agent like lithium aluminum hydride (LiAlH₄). The mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate salt, followed by the coordination of the aluminohydride to the carbonyl oxygen. Successive hydride transfers reduce the carbonyl group to the corresponding primary alcohol. This reaction is generally quantitative and clean, but the high reactivity and water-sensitivity of LiAlH₄ demand careful handling and strictly anhydrous conditions.[4]

Experimental Protocol

Materials:

  • 3-Fluoro-2-methylphenylacetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: A flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser is placed under an argon atmosphere.

  • LiAlH₄ Suspension: LiAlH₄ (1.5 equiv.) is carefully suspended in anhydrous THF and cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of 3-fluoro-2-methylphenylacetic acid (1.0 equiv.) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The flask is cooled to 0 °C. The reaction is quenched sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with THF. The filtrate is concentrated, and the residue is taken up in ethyl acetate. The organic solution is washed with 1 M HCl and brine, then dried over anhydrous Na₂SO₄.[5]

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the target alcohol.

G cluster_prep Reagent Preparation cluster_reaction Reduction Reaction cluster_workup Workup & Purification Start Flame-dry flask under Argon Add_LiAlH4 Suspend LiAlH4 in anhydrous THF and cool to 0°C Start->Add_LiAlH4 Add_Acid Dropwise add solution of 3-fluoro-2-methylphenylacetic acid in anhydrous THF Add_LiAlH4->Add_Acid Reflux Warm to RT, then reflux for 4h Add_Acid->Reflux Cool_0C Cool to 0°C Reflux->Cool_0C Quench Quench via Fieser workup (H2O, NaOH, H2O) Cool_0C->Quench Filter Filter precipitate Quench->Filter Extract Extract with EtOAc, wash, & dry Filter->Extract Purify Column Chromatography Extract->Purify

Caption: Workflow for Route B: Reduction-based synthesis.

Data Presentation and Comparative Analysis

The choice between these synthetic routes depends on factors such as starting material availability, scalability, safety constraints, and desired throughput. Below is a comparative summary based on established chemical principles and data from analogous transformations.

ParameterRoute A: Grignard ApproachRoute B: Reduction ApproachRationale & Justification
Number of Steps 2 (from aryl bromide)3 (from benzyl bromide)Route A is more convergent if the aryl bromide is readily available. Route B requires an additional cyanation/hydrolysis sequence to prepare the necessary phenylacetic acid.
Overall Yield (Est.) 60-75%70-85%Grignard reactions with epoxides can be high-yielding but are sensitive to steric hindrance and side reactions. LiAlH₄ reductions are typically very efficient and near-quantitative.[1][4]
Key Reagents Mg, Ethylene Oxide, Anhydrous THFNaCN, LiAlH₄, Anhydrous THFBoth routes require handling of hazardous materials. Ethylene oxide is a toxic, flammable gas. Sodium cyanide is highly toxic, and LiAlH₄ is pyrophoric.
Scalability GoodExcellentThe exotherm from Grignard formation and reaction with ethylene oxide requires careful thermal management on a large scale. LiAlH₄ reductions are generally straightforward to scale with appropriate engineering controls.
Safety Concerns Anhydrous conditions critical; Ethylene oxide toxicity and flammability; Grignard exotherm.High toxicity of cyanide; Pyrophoric nature of LiAlH₄; Hydrogen gas evolution during quench.Both routes demand rigorous adherence to safety protocols and a well-ventilated workspace.
Cost-Effectiveness Potentially lower cost due to fewer steps and cheaper starting materials (aryl bromide vs. benzyl bromide).May be slightly more expensive due to the multi-step nature and cost of LiAlH₄.This is highly dependent on the commercial price of the respective halogenated starting materials.

Conclusion and Recommendation

Both benchmarked routes represent viable and effective strategies for the synthesis of 3-Fluoro-2-methylphenethyl alcohol.

Route A (Grignard Approach) is recommended for exploratory and small-to-medium scale synthesis . Its primary advantage lies in its convergency, utilizing a readily accessible aryl bromide and building the carbon skeleton in a single, efficient homologation step. The main challenges are the strict requirement for anhydrous conditions and the safe handling of ethylene oxide.

Route B (Reduction Approach) is often superior for large-scale and process chemistry applications . While it involves an additional step to prepare the phenylacetic acid intermediate, the reduction step itself is exceptionally reliable, high-yielding, and generally easier to control on a large scale than the Grignard/epoxide reaction. The well-defined procedures for handling LiAlH₄ in industrial settings make this a robust and predictable choice for manufacturing campaigns.

The ultimate decision will rest on a laboratory's specific capabilities, safety infrastructure, and the relative cost and availability of the required starting materials.

References

  • Organic Syntheses Procedure. (n.d.).
  • Synblock Inc. (n.d.). 2-(3-Fluoro-2-methylphenyl)ethanol.
  • Burger, K., Gaa, K., & Schierlinger, C. (1994). SYNTHESIS OF 2-FLUORO-3-TRIFLUOROMETHYLTHIOPHENES AND 3-TRIFLUOROMETHYLTHIOPHENES. HETEROCYCLES, 39(2), 819-828.
  • ResearchGate. (n.d.). Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
  • ChemScene. (n.d.). 2-(3-Fluoro-2-methylphenyl)ethanol.
  • ChemicalBook. (n.d.). 2-METHYLPHENETHYL ALCOHOL synthesis.
  • Molbase. (n.d.). Synthesis of 2-hydroxymethyl-5-(3-trifluoromethylphenyl)-furan.
  • MilliporeSigma. (n.d.). (2R)-2-amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol.
  • Google Patents. (n.d.). WO2006065038A1 - Method for preparation of organofluoro compounds in alcohol solvents.
  • Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Org. Synth. 2019, 96, 312-332.
  • Troshkova, E. A., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7046.
  • Wang, Y., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives.
  • Google Patents. (n.d.). CN104262092A - R-1-(2-methylphenyl)ethanol and synthesis of ester thereof.
  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
  • BenchChem. (n.d.). Head-to-head comparison of different synthetic routes to fluorofurans.

Sources

Validation

Spectroscopic Comparison of 3-Fluoro-2-methylphenethyl Alcohol and Its Synthetic Precursors: A Guide for Process Validation

As pharmaceutical and agrochemical pipelines increasingly rely on fluorinated aromatics to modulate lipophilicity and metabolic stability, compounds like 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8) have emerge...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and agrochemical pipelines increasingly rely on fluorinated aromatics to modulate lipophilicity and metabolic stability, compounds like 3-Fluoro-2-methylphenethyl alcohol (CAS: 1000505-25-8) have emerged as critical building blocks.

For process chemists and researchers, synthesizing this target typically involves choosing between two primary precursors: 3-Fluoro-2-methylphenylacetic acid (Precursor A) and 3-Fluoro-2-methylbenzaldehyde (Precursor B) . Ensuring high-fidelity synthesis requires rigorous analytical tracking. This guide objectively compares the spectroscopic profiles (NMR and FT-IR) of the target alcohol against its precursors, providing the mechanistic causality behind the spectral shifts and a self-validating experimental protocol for its synthesis.

Synthetic Workflows & Route Selection

The selection of a precursor dictates the complexity of the synthetic route.

  • Pathway A (Direct Reduction): Utilizing the phenylacetic acid derivative is highly efficient, requiring a single-step chemoselective reduction.

  • Pathway B (Homologation): Starting from the benzaldehyde requires a carbon-chain extension (e.g., via a Wittig reaction to form an enol ether, followed by acidic hydrolysis to an intermediate phenylacetaldehyde) before a final reduction step.

Synthesis A 3-Fluoro-2-methylphenylacetic acid (Precursor A) CAS: 500912-16-3 T 3-Fluoro-2-methylphenethyl alcohol (Target) CAS: 1000505-25-8 A->T BH3-THF (Reduction) High Yield, Direct B 3-Fluoro-2-methylbenzaldehyde (Precursor B) CAS: 147624-13-3 I 3-Fluoro-2-methylphenylacetaldehyde (Intermediate) B->I 1. Ph3P=CHOMe 2. H3O+ (Homologation) I->T NaBH4 (Reduction)

Figure 1: Synthetic pathways to 3-Fluoro-2-methylphenethyl alcohol from its primary precursors.

Spectroscopic Comparison & Mechanistic Causality

To monitor the transformation from precursor to target, we rely on the distinct electronic environments of the functional groups. Standard characterization methodologies for phenethyl alcohol derivatives highlight specific diagnostic markers.

Causality of Chemical Shifts
  • The ortho-Methyl Group: In all three compounds, the methyl group at the 2-position is sandwiched between the fluorine atom and the alkyl/carbonyl chain. Due to through-space and through-bond scalar coupling with the 19F nucleus, this methyl group consistently appears as a doublet ( JH−F​≈2.0−2.2 Hz). However, in Precursor B (Aldehyde), the strong electron-withdrawing nature of the directly attached carbonyl deshields this methyl group, pushing it downfield to ~2.50 ppm compared to ~2.25 ppm in the acid and alcohol.

  • Aliphatic Chain Evolution: The reduction of Precursor A (Acid) converts an sp2 hybridized carbonyl carbon into an sp3 hybridized methylene. The newly formed methylene protons adjacent to the hydroxyl group are shielded relative to a carbonyl but deshielded relative to a standard alkane due to the electronegative oxygen, emerging as a distinct triplet at δ 3.85 ppm.

Data Presentation: Quantitative Spectroscopic Markers

Table 1: 1 H NMR Spectroscopic Comparison (400 MHz, CDCl 3​ )

CompoundAr-CH 3​ ( δ , ppm)Aliphatic Chain ( δ , ppm)Carbonyl/Hydroxyl ( δ , ppm)Aromatic Protons ( δ , ppm)
Target Alcohol 2.25 (d, J=2.0 Hz, 3H)2.95 (t, 2H), 3.85 (t, 2H)1.60 (br s, 1H, -OH)6.95 - 7.05 (m, 3H)
Precursor A (Acid) 2.25 (d, J=2.0 Hz, 3H)3.70 (s, 2H, Ar-CH 2​ -)11.50 (br s, 1H, -COOH)7.00 - 7.10 (m, 3H)
Precursor B (Aldehyde) 2.50 (d, J=2.2 Hz, 3H)N/A10.25 (s, 1H, -CHO)7.20 - 7.60 (m, 3H)

Table 2: 13 C NMR & FT-IR Key Markers

CompoundKey 13 C NMR Shifts ( δ , ppm)Key FT-IR Absorptions (cm −1 )Diagnostic Feature
Target Alcohol ~62.5 (-CH 2​ -OH), ~33.0 (Ar-CH 2​ -)~3300 (br, O-H), ~1050 (s, C-O)Absence of C=O, presence of primary alcohol C-O
Precursor A (Acid) ~177.0 (-COOH), ~34.5 (Ar-CH 2​ -)~2500-3000 (br, O-H), ~1710 (s, C=O)Broad acid O-H, strong carboxylic C=O
Precursor B (Aldehyde) ~192.0 (-CHO)~2750 & 2850 (w, C-H), ~1695 (s, C=O)Aldehydic Fermi doublet, conjugated C=O

Experimental Protocol: Chemoselective Reduction

The following protocol details the conversion of Precursor A to the Target Alcohol. Borane-THF ( BH3​⋅THF ) is explicitly chosen over Lithium Aluminum Hydride ( LiAlH4​ ). While LiAlH4​ is a powerful reductant, its harsh basicity can trigger unwanted side reactions or partial defluorination on sensitive aromatic rings. Borane is highly chemoselective for carboxylic acids, operating under milder conditions.

Step-by-Step Methodology
  • Reaction Setup : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Dissolution : Add 3-Fluoro-2-methylphenylacetic acid (1.0 eq, 10 mmol, 1.68 g) and anhydrous Tetrahydrofuran (THF, 20 mL). Cool the mixture to 0 °C using an ice-water bath.

  • Addition : Add the BH3​⋅THF complex (1.0 M solution, 1.5 eq, 15 mL) dropwise over 30 minutes via syringe.

    • Causality Note: Dropwise addition safely controls the exothermic evolution of hydrogen gas, preventing thermal degradation of the fluorinated aromatic ring.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching (Self-Validation Step 1) : Cool the reaction back to 0 °C and carefully quench with methanol (5 mL) until effervescence ceases.

    • Validation: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 7:3); the complete disappearance of the highly polar acid spot confirms reaction completion.

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (20 mL). Wash the organic layer with saturated NaHCO3​ (20 mL) and brine (20 mL), dry over anhydrous Na2​SO4​ , and evaporate to yield a crude oil.

  • Spectroscopic Validation (Self-Validation Step 2) : Before proceeding to flash chromatography, acquire an FT-IR spectrum of the crude oil. The complete absence of the sharp peak at ~1710 cm −1 (C=O) and the emergence of a broad peak at ~3300 cm −1 (O-H) validates the success of the reduction, ensuring no unreacted acid is carried forward.

References

  • Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity . MDPI. Available at: [Link]

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